Anticancer agent 119
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H21F4N3O4 |
|---|---|
分子量 |
455.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H21F4N3O4/c22-15-9-13-16(28(12-1-2-12)11-14(19(13)30)20(31)32)10-17(15)26-5-7-27(8-6-26)18(29)3-4-21(23,24)25/h9-12H,1-8H2,(H,31,32) |
InChI 键 |
XLLIJCQSRSGAFV-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Dual Identity of Anticancer Agent 119: A Technical Overview
The designation "Anticancer Agent 119" is associated with at least two distinct investigational compounds, each with a unique mechanism of action. This guide provides a detailed technical overview of both "Antitumor agent-119 (compound 13K)," a 2-benzoxazolyl hydrazone derivative, and "ATRN-119," a selective ATR kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering insights into their core mechanisms, supported by available data and experimental methodologies.
Part 1: Antitumor agent-119 (Compound 13K)
Antitumor agent-119, also referred to as compound 13K, is a 2-benzoxazolyl hydrazone derivative that has demonstrated potent cytotoxic effects against a variety of cancer cell lines[1][2].
Core Mechanism of Action
The primary mechanism of action for Antitumor agent-119 and related 2-heterocyclic hydrazone derivatives involves the disruption of nucleic acid synthesis. Studies on this class of compounds have shown a preferential inhibition of RNA synthesis, followed by the inhibition of DNA synthesis[1]. While the precise molecular interactions are still under investigation, it is suggested that these compounds may directly interact with the DNA molecule, thereby affecting its template activity[1]. It is important to note that, unlike some other hydrazone-containing compounds, the anticancer activity of this series is not primarily mediated through the inhibition of ribonucleotide reductase[3].
Data Presentation
Table 1: In Vitro Cytotoxicity of Antitumor agent-119 (Compound 13K)
| Cell Line | Cancer Type | IC50 (nM) |
| Burkitt's Lymphoma | Lymphoma | 30 |
| CCRF-CEM | Leukemia | 140 |
| HeLa | Cervical Carcinoma | 100 |
| HT-29 | Colorectal Carcinoma | 40 |
Data sourced from MedchemExpress[2].
Experimental Protocols
Detailed experimental protocols for Antitumor agent-119 are not extensively available in peer-reviewed literature. However, standard methodologies to elucidate its mechanism of action would include:
Nucleic Acid Synthesis Inhibition Assay:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of Antitumor agent-119 for a specified duration.
-
Radiolabeling: ³H-thymidine (for DNA synthesis) or ³H-uridine (for RNA synthesis) is added to the culture medium.
-
Incubation: Cells are incubated to allow for the incorporation of the radiolabeled nucleosides into newly synthesized nucleic acids.
-
Harvesting and Scintillation Counting: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The reduction in radiolabel incorporation in treated cells compared to untreated controls indicates the level of inhibition of DNA or RNA synthesis.
Mandatory Visualization
Caption: Proposed mechanism of Antitumor agent-119 (compound 13K).
Part 2: ATRN-119
ATRN-119 is an orally bioavailable, first-in-class macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase[4]. ATR is a pivotal protein in the DNA Damage Response (DDR) pathway.
Core Mechanism of Action
The mechanism of action of ATRN-119 is centered on the selective inhibition of ATR kinase activity[4][5]. In cancer cells, particularly those with underlying defects in other DNA repair pathways (such as BRCA mutations), there is a high reliance on the ATR-mediated checkpoint for survival amidst increased replication stress. ATRN-119's inhibition of ATR blocks the phosphorylation of its key downstream target, Checkpoint Kinase 1 (CHK1)[4][5]. This abrogation of the ATR-CHK1 signaling cascade leads to several critical outcomes:
-
Inhibition of DNA Damage Checkpoint Activation: The cell cycle is no longer arrested in response to DNA damage, forcing cells with damaged DNA to proceed into mitosis[4][5].
-
Disruption of DNA Damage Repair: The processes that stabilize stalled replication forks and facilitate DNA repair are compromised[4].
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage and the collapse of replication forks ultimately trigger programmed cell death (apoptosis) in cancer cells[4][5].
This targeted approach, often described as synthetic lethality, allows for the selective killing of cancer cells with specific genetic vulnerabilities while sparing normal cells. Preclinical studies have suggested that ATRN-119 may have a more favorable safety profile with lower hematological toxicity compared to other ATR inhibitors[6][7][8].
Data Presentation
Table 2: Clinical Trial Information for ATRN-119
| Parameter | Details |
| Clinical Trial Identifier | NCT04905914 |
| Phase | Phase 1/2a |
| Status | Recruiting |
| Indication | Advanced Solid Tumors with DDR mutations |
| Intervention | Oral ATRN-119 Monotherapy |
| Primary Objectives | Assess safety, tolerability, and pharmacokinetics |
| Secondary Objectives | Preliminary efficacy |
Information sourced from ClinicalTrials.gov and related press releases[6][7][9][10][11][12][13].
Experimental Protocols
While detailed protocols from peer-reviewed publications on ATRN-119 are pending, the following are standard assays used to characterize ATR inhibitors:
ATR Kinase Activity Assay (In Vitro):
-
Reagents: Recombinant human ATR protein, a suitable substrate (e.g., a peptide containing the consensus phosphorylation sequence), and ³²P-ATP.
-
Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, and varying concentrations of ATRN-119 in a kinase buffer. The reaction is started by the addition of ³²P-ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated (e.g., via phosphocellulose paper). The amount of incorporated ³²P is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of ATRN-119.
Western Blot for Phospho-CHK1 (Cell-Based Assay):
-
Cell Culture and Treatment: Cancer cells are seeded and treated with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to activate the ATR pathway, in the presence or absence of ATRN-119.
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated CHK1 (p-CHK1) and total CHK1.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: A reduction in the p-CHK1 signal in the presence of ATRN-119, relative to the total CHK1 signal, confirms the inhibition of ATR kinase activity within the cell.
Mandatory Visualization
Caption: ATRN-119 mechanism of action in the DNA damage response pathway.
Caption: Experimental workflow for assessing ATRN-119 activity.
References
- 1. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. Aprea Therapeutics Announces Dosing of First Patient in Phase 1/2a Clinical Trial of Oral ATR Inhibitor ATRN-119 for the Treatment of Advanced Solid Tumors - HealthCap [healthcap.eu]
- 7. Aprea Therapeutics Announces Dosing of First Patient in Phase 1/2a Clinical Trial of Oral ATR Inhibitor ATRN-119 for the Treatment of Advanced Solid Tumors - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. Study Of ATRN-119 In Patients With Advanced Solid Tumors [clin.larvol.com]
- 10. Facebook [cancer.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Aprea Unveils Initial Clinical Data on ATRi, ATRN-119, and Pre-Clinical Data on WEE1i, ATRN-1051, at AACR-NCI-EORTC International Conference Supporting Highly Differentiated Synthetic Lethality Portfolio | Aprea Therapeutics [ir.aprea.com]
- 13. Aprea Unveils Initial Clinical Data on ATRi, ATRN-119, and Pre-Clinical Data on WEE1i, ATRN-1051, at AACR-NCI-EORTC International Conference Supporting Highly Differentiated Synthetic Lethality Portfolio | Aprea Therapeutics [ir.aprea.com]
In-Depth Technical Guide: Discovery and Synthesis of Anticancer Agent 119
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Anticancer Agent 119, a promising 2-benzoxazolyl hydrazone derivative. Also known as compound 13K or E-13k, this agent has demonstrated significant cytotoxic activity against a range of cancer cell lines. This document details its synthesis, quantitative biological data, experimental protocols for its evaluation, and insights into its potential mechanisms of action, including relevant signaling pathways. The information is presented to support further research and development of this class of compounds in oncology.
Introduction
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 2-benzoxazolyl hydrazone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent antitumor effects. This compound (compound 13K/E-13k) is a notable example from this class, demonstrating nanomolar efficacy against various cancer cell lines. This guide consolidates the available technical information on this compound to facilitate its further investigation.
Discovery and Chemical Structure
This compound, identified as N-benzoxazol-2-yl-N'-(1-isoquinolin-3-yl-ethylidene)-hydrazine, is a 2-benzoxazolyl hydrazone derivative.[1] Its discovery is part of a broader effort to explore the structure-activity relationships (SAR) of this chemical class for anticancer applications. Quantitative structure-activity relationship (QSAR) studies on a series of 2-benzoxazolyl hydrazone derivatives have provided insights into the physicochemical properties responsible for their antitumor activity.[2][3]
Chemical Structure:
-
Systematic Name: N-benzoxazol-2-yl-N'-(1-isoquinolin-3-yl-ethylidene)-hydrazine
-
Compound ID: 119 (also referred to as 13K or E-13k)
-
Core Scaffold: 2-benzoxazolyl hydrazone
Synthesis of this compound
The synthesis of 2-benzoxazolyl hydrazone derivatives generally involves the condensation of a 2-hydrazinylbenzoxazole intermediate with a suitable carbonyl compound. The following protocol is a representative synthesis for this compound.
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of 2-hydrazinylbenzoxazole
-
To a solution of 2-chlorobenzoxazole in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-hydrazinylbenzoxazole, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under a vacuum.
Step 2: Synthesis of this compound (Condensation)
-
Dissolve the 2-hydrazinylbenzoxazole intermediate and a molar equivalent of 3-acetylisoquinoline in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture, and collect the precipitated product, this compound, by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the purified compound.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Data
This compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt's Lymphoma | Lymphoma | 30 |
| HT-29 | Colon Carcinoma | 40 |
| HeLa | Cervical Carcinoma | 100 |
| CCRF-CEM | Leukemia | 140 |
Data sourced from MedchemExpress.[4]
Experimental Protocols for Biological Evaluation
The following protocols describe the standard methodologies used to assess the in vitro anticancer activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., Butkitt, CCRF-CEM, HeLa, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value using the MTT assay.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is still under investigation. However, studies on related 2-benzoxazolyl and 2-benzimidazolyl hydrazone derivatives suggest several potential pathways.
Inhibition of Nucleic Acid Synthesis
One proposed mechanism is the preferential inhibition of RNA synthesis, followed by the inhibition of DNA synthesis.[5] This disruption of nucleic acid metabolism can lead to cell cycle arrest and apoptosis.
Reactivation of Mutant p53
Recent studies have indicated that benzothiazolyl and benzoxazolyl hydrazones can function as zinc metallochaperones.[6] These compounds can chelate zinc ions and transport them into cells, restoring the proper conformation and function of zinc-deficient mutant p53, a tumor suppressor protein that is frequently inactivated in cancer.
Proposed Signaling Pathway for p53 Reactivation
Caption: Proposed mechanism of mutant p53 reactivation by this compound.
Conclusion and Future Directions
This compound (compound 13K/E-13k) is a potent 2-benzoxazolyl hydrazone derivative with significant in vitro cytotoxic activity against various cancer cell lines. This guide has provided a detailed overview of its synthesis, biological data, and the experimental protocols for its evaluation. The proposed mechanisms of action, including the inhibition of nucleic acid synthesis and the reactivation of mutant p53, offer exciting avenues for further research.
Future studies should focus on:
-
Elucidating the definitive mechanism of action and identifying specific molecular targets.
-
Conducting in vivo efficacy and toxicity studies in relevant animal models.
-
Optimizing the structure of this compound to improve its pharmacological properties.
-
Exploring combination therapies with other anticancer drugs to enhance therapeutic outcomes.
The information presented herein serves as a valuable resource for researchers dedicated to advancing the development of novel and effective cancer therapies.
References
- 1. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FCNAUP - QSAR analysis of 2-benzoxazolyl hydrazone derivatives for anticancer activity and its possible target prediction [sigarra.up.pt]
- 4. scitechdaily.com [scitechdaily.com]
- 5. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Profile of Anticancer Agent 119: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 119, also identified as Antitumor agent-119 and compound 13K, is a novel 2-benzoxazolyl hydrazone derivative that has demonstrated significant anticancer activity in preclinical in vitro studies. This technical guide provides a comprehensive overview of its cytotoxic effects against various cancer cell lines, details the experimental methodologies for assessing its activity, and elucidates its mechanism of action, primarily centered on the induction of oxidative stress leading to apoptosis. Quantitative data are presented in tabular format for clarity, and key cellular pathways and experimental workflows are visualized using diagrams.
Introduction
The search for novel therapeutic agents with high efficacy and selectivity against cancer cells is a cornerstone of oncological research. The 2-benzoxazolyl hydrazone scaffold has emerged as a promising pharmacophore due to its diverse biological activities. This compound, a specific derivative from this class, has shown potent cytotoxic effects at nanomolar concentrations across a range of cancer cell lines. This document serves as a technical resource, consolidating the available in vitro data on this compound to facilitate further research and development.
In Vitro Cytotoxicity
This compound has been evaluated for its ability to inhibit the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit cell proliferation by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30[1] |
| HT-29 | Colon Carcinoma | 40[1] |
| HeLa | Cervical Carcinoma | 100[1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140[1] |
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
The primary mechanism of action of this compound involves the induction of apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS). This leads to a cascade of events culminating in the activation of the intrinsic apoptotic pathway.
A study on a closely related compound, N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine (EPH136), which is likely identical or structurally analogous to this compound, revealed that its anticancer activity is mediated by the generation of oxygen radicals.[2] This increase in intracellular ROS leads to mitochondrial swelling and a subsequent dissipation of the mitochondrial membrane potential.[2] The disruption of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors into the cytoplasm and the activation of caspases, the executioners of apoptosis. The antiproliferative effects of this compound class were shown to be preventable by the use of a radical scavenger, N-acetylcysteine, confirming the central role of oxidative stress in their anticancer activity.[2]
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., Butkitt, HT-29, HeLa, CCRF-CEM)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cytochrome c, Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating the in vitro anticancer activity of a compound like this compound.
Conclusion
This compound is a potent 2-benzoxazolyl hydrazone derivative with significant in vitro anticancer activity against a panel of human cancer cell lines. Its mechanism of action is driven by the induction of oxidative stress, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway. The detailed protocols and workflows provided in this guide offer a robust framework for the continued investigation and development of this promising anticancer agent. Further studies are warranted to fully elucidate the specific molecular targets and signaling cascades involved and to evaluate its efficacy in in vivo models.
References
- 1. N-benzoxazol-2-yl-N′-1-(isoquinolin-3-yl-ethylidene)-hydrazine, a novel compound with antitumor activity, induces radicals and dissipation of mitochondrial membrane potential | Semantic Scholar [semanticscholar.org]
- 2. N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine, a novel compound with antitumor activity, induces radicals and dissipation of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Targets of Anticancer Agent 119: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of compounds referred to as "Anticancer Agent 119." It is crucial to distinguish between two distinct molecules that have been identified with this nomenclature: Antitumor agent-119 (compound 13K) , a 2-benzoxazolyl hydrazone derivative, and ATRN-119 , a macrocyclic ATR kinase inhibitor. This document will address both, presenting the available scientific data, experimental methodologies, and signaling pathways associated with each.
Section 1: ATRN-119: A Clinical-Stage ATR Inhibitor
ATRN-119 is a potent and highly selective, orally bioavailable macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] Developed by Aprea Therapeutics, ATRN-119 is currently in clinical development for the treatment of advanced solid tumors, particularly those with mutations in DNA Damage Response (DDR) genes.[3][4]
Target Identification
The primary molecular target of ATRN-119 has been unequivocally identified as the ATR kinase. ATR is a critical regulator of the DNA damage response, a network of cellular pathways that sense, signal, and repair DNA damage to maintain genomic stability.[1] In many cancer cells, which often have a high degree of replication stress and defective DNA repair mechanisms, there is a heightened reliance on the ATR signaling pathway for survival.[2] Inhibition of ATR by ATRN-119 disrupts these survival pathways, leading to replication fork collapse and selective cancer cell death.[2]
Target Validation
Preclinical Validation:
Extensive preclinical studies have validated ATR as the primary target of ATRN-119 and demonstrated the inhibitor's potent antitumor activity.
-
High Selectivity: ATRN-119 exhibits high specificity for ATR with minimal inhibition of other related kinases such as ATM, DNA-PK, and mTOR.[5] This selectivity is thought to contribute to its improved tolerability and reduced hematologic toxicity observed in animal models compared to other ATR inhibitors.[5]
-
In Vitro Efficacy: In vitro studies have shown that ATRN-119 demonstrates increased cytotoxicity against a wide range of human cancer cell lines, including colon, breast, pancreatic, sarcoma, ovarian, and prostate cancers, especially those harboring genomic alterations in DDR genes.[6]
-
In Vivo Efficacy: In vivo studies using xenograft models of human cancers, including castration-resistant prostate cancer and colon cancer, have shown significant tumor growth inhibition with ATRN-119 treatment.[5][6] Notably, in a BRCA-mutant high-grade serous ovarian cancer patient-derived xenograft (PDX) model, ATRN-119 in combination with a PARP inhibitor led to significant tumor reduction.[5] These in vivo studies also highlighted the favorable safety profile of ATRN-119, with no significant body weight loss or hematologic toxicities at efficacious doses.[5]
Clinical Validation:
ATRN-119 is being evaluated in the ABOYA-119 Phase 1/2a clinical trial (NCT04905914) in patients with advanced solid tumors harboring DNA damage repair alterations.[7][8]
-
Pharmacokinetics and Safety: The trial has established a recommended Phase 2 dose (RP2D) of 1,100 mg once daily.[9] Pharmacokinetic analyses have shown a dose-proportional increase in ATRN-119 exposure with a median half-life of approximately 4.8 to 5 hours.[2][8] The safety profile has been manageable.[8][9]
-
Preliminary Efficacy: Early clinical data has shown preliminary signs of antitumor activity, with some patients achieving stable disease and tumor shrinkage.[3][7]
Data Presentation
Table 1: In Vitro Activity of Antitumor agent-119 (Compound 13K)
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140 |
| HeLa | Cervical Cancer | 100 |
| HT-29 | Colorectal Adenocarcinoma | 40 |
Data from MedchemExpress.com
Table 2: Clinical Trial Information for ATRN-119 (ABOYA-119, NCT04905914)
| Parameter | Details |
| Phase | Phase 1/2a |
| Status | Active, not recruiting |
| Patient Population | Patients with advanced solid tumors harboring DNA damage repair alterations |
| Intervention | Oral ATRN-119 |
| Dosing | Dose escalation from 50 mg to 1500 mg once daily (QD) and 400 mg to 750 mg twice daily (BID) |
| Recommended Phase 2 Dose | 1,100 mg once daily |
| Primary Objectives | Evaluate safety, tolerability, pharmacokinetics, and determine the MTD and RP2D |
| Secondary Objectives | Evaluate antitumor activity |
Data from clinicaltrials.gov and related press releases.[7][8]
Experimental Protocols
Kinase Inhibition Assay (General Protocol):
-
Objective: To determine the inhibitory activity of ATRN-119 against ATR kinase and other kinases.
-
Materials: Recombinant human ATR kinase, substrate peptide (e.g., a fusion protein containing a CHK1 fragment), ATP, ATRN-119, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of ATRN-119.
-
In a microplate, add the kinase, substrate, and ATRN-119 at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement (General Protocol):
-
Objective: To confirm the direct binding of ATRN-119 to ATR in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Procedure:
-
Treat intact cells with ATRN-119 or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Analyze the amount of soluble ATR protein in the supernatant at each temperature using methods like Western blotting or ELISA.
-
The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of ATRN-119 indicates target engagement.
-
Mandatory Visualization
Caption: ATR Signaling Pathway and the Mechanism of Action of ATRN-119.
Caption: A general workflow for anticancer drug target validation.
Section 2: Antitumor agent-119 (Compound 13K)
Antitumor agent-119, also known as compound 13K, is a 2-benzoxazolyl hydrazone derivative that has demonstrated anticancer properties. The publicly available information on its specific molecular target is limited and appears to be in the exploratory, preclinical stage.
Target Identification
The precise molecular target of Antitumor agent-119 has not been definitively identified in the available scientific literature. A Quantitative Structure-Activity Relationship (QSAR) study was conducted on a series of 2-benzoxazolyl hydrazone derivatives, including compound 13K, to understand the physicochemical properties responsible for their antitumor activity.[10][11]
The QSAR analysis suggested that the anticancer activity of these compounds is influenced by specific hydrophobic and electronic features.[10][11] The study concluded that these derivatives might bind to the same, yet unspecified, biological target.[10][11] Further experimental studies are required to identify and validate the specific molecular target(s) of Antitumor agent-119.
Target Validation
As the specific target of Antitumor agent-119 is not yet identified, there are no target validation studies to report. The initial characterization of this compound has focused on its cytotoxic effects against various cancer cell lines.
Data Presentation
Table 3: In Vitro Antiproliferative Activity of Antitumor agent-119 (Compound 13K)
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140 |
| HeLa | Cervical Cancer | 100 |
| HT-29 | Colorectal Adenocarcinoma | 40 |
Data from MedchemExpress.com
Experimental Protocols
MTT Cell Proliferation Assay (General Protocol):
-
Objective: To determine the concentration of Antitumor agent-119 that inhibits the growth of cancer cell lines by 50% (IC50).
-
Materials: Cancer cell lines, cell culture medium, Antitumor agent-119, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Antitumor agent-119 for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Mandatory Visualization
Caption: A generalized workflow for QSAR-based target prediction.
Conclusion
This technical guide has delineated the current understanding of two distinct anticancer agents designated with "119". ATRN-119 is a well-characterized, clinical-stage ATR inhibitor with a clearly identified target and a growing body of preclinical and clinical validation data. In contrast, Antitumor agent-119 (compound 13K) is an earlier-stage compound with demonstrated cytotoxic activity, but its specific molecular target remains to be elucidated through further experimental investigation. The information provided herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. aprea.com [aprea.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Aprea Therapeutics' Safety Review Committee Approves 800 mg ATRN-119 Dosing in ABOYA-119 Trial [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Study Of ATRN-119 In Patients With Advanced Solid Tumors [clin.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. Aprea Therapeutics Establishes Recommended Phase 2 Dose (RP2D) for ATRN-119, Considering Combination Therapies - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. FCNAUP - QSAR analysis of 2-benzoxazolyl hydrazone derivatives for anticancer activity and its possible target prediction [sigarra.up.pt]
Molecular Docking Insights of Anticancer Agent 119: A VEGFR-2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the molecular docking studies of the promising anticancer agent 119, a diazepam-bearing sulfonamide derivative. This compound has demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental and computational methodologies, quantitative data, and the underlying signaling pathways.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary regulators of this process.[1] Consequently, inhibiting VEGFR-2 signaling is a validated and effective strategy in cancer therapy.[2][3] this compound, a novel diazepam-bearing sulfonamide, has emerged as a potent inhibitor of VEGFR-2, exhibiting significant cytotoxic effects against various cancer cell lines.[4][5][6] This guide delves into the molecular docking studies that elucidate the binding mechanism of agent 119 to VEGFR-2, providing a structural basis for its anticancer activity.
Experimental Protocols
The methodologies employed in the synthesis and evaluation of this compound are crucial for understanding the context of the molecular docking studies.
Synthesis of this compound
The synthesis of the diazepam-bearing sulfonamide derivatives involves a multi-step process. A key step is the reaction of a diazepam precursor with a substituted benzenesulfonyl chloride in the presence of a suitable base and solvent. The reaction is typically carried out under reflux, followed by purification using column chromatography to yield the final product. The structural integrity of the synthesized compounds is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[4]
In Vitro Anticancer Activity Assay
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7), using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curves. Doxorubicin and sorafenib (B1663141) are commonly used as positive controls in these assays.[4][5]
VEGFR-2 Kinase Inhibition Assay
The direct inhibitory effect of this compound on VEGFR-2 kinase activity is determined using an in vitro kinase assay. This assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of varying concentrations of the inhibitor. The IC50 value for VEGFR-2 inhibition is then calculated, providing a quantitative measure of the compound's potency against its molecular target.[4][6]
Molecular Docking Protocol
Molecular docking simulations were performed to predict the binding mode and affinity of this compound within the ATP-binding site of VEGFR-2.
Software and Receptor Preparation
The molecular docking studies were carried out using molecular modeling software such as the Molecular Operating Environment (MOE). The three-dimensional crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor (e.g., sorafenib, PDB ID: 4ASD) was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms. The binding pocket was defined based on the co-crystallized ligand.[4][7]
Ligand Preparation and Docking Simulation
The 2D structure of this compound was sketched and converted to a 3D conformation. The ligand was then subjected to energy minimization to obtain a stable, low-energy conformation. The docking simulation was performed using a validated docking algorithm, which places the flexible ligand into the rigid receptor binding site in multiple orientations and conformations. The resulting poses were scored based on their binding energy, and the pose with the lowest binding energy was selected as the most probable binding mode.[4][7]
Figure 1: A simplified workflow for the molecular docking of this compound with VEGFR-2.
Quantitative Data Summary
The following tables summarize the quantitative data from the in vitro biological assays and the molecular docking studies of this compound (referred to as compound 5d in the primary literature).[4][5][6]
Table 1: In Vitro Anticancer Activity (IC50 in µM)
| Compound | HepG2 (Hepatocellular Carcinoma) | HCT-116 (Colon Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Agent 119 (5d) | 8.98 ± 0.1 | 7.77 ± 0.1 | 6.99 ± 0.1 |
| Sorafenib | 9.18 ± 0.6 | 5.47 ± 0.3 | 7.26 ± 0.3 |
| Doxorubicin | 7.94 ± 0.6 | 8.07 ± 0.8 | 6.75 ± 0.4 |
Table 2: VEGFR-2 Kinase Inhibition and Molecular Docking Data
| Compound | VEGFR-2 IC50 (µM) | Docking Score (kcal/mol) | Interacting Residues |
| Agent 119 (5d) | 0.10 ± 0.01 | -10.53 | Cys919, Asp1046, Glu885 |
| Sorafenib | 0.10 ± 0.02 | -11.27 | Cys919, Asp1046, Glu885, Phe1047 |
Binding Mode and Interactions
The molecular docking results revealed that this compound fits snugly into the ATP-binding pocket of VEGFR-2. The diazepam moiety occupies the hydrophobic region of the pocket, while the sulfonamide group forms crucial hydrogen bond interactions with key amino acid residues. Specifically, the sulfonamide oxygen atoms form hydrogen bonds with the backbone NH of Cys919 and the side chain of Asp1046, which are essential for anchoring the ligand in the binding site. Additionally, the diazepam carbonyl group forms a hydrogen bond with the backbone NH of Glu885. These interactions mimic those of the co-crystallized inhibitor sorafenib, providing a strong rationale for the potent VEGFR-2 inhibitory activity of agent 119.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[1][8] This activation triggers several downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, which is crucial for endothelial cell survival.[1][9] By blocking the ATP-binding site, this compound prevents the autophosphorylation of VEGFR-2, thereby inhibiting these downstream signaling pathways and suppressing tumor angiogenesis.
Figure 2: Inhibition of the VEGFR-2 signaling pathway by this compound.
Conclusion
The molecular docking studies of this compound provide a detailed understanding of its mechanism of action as a potent VEGFR-2 inhibitor. The quantitative data from both in vitro assays and computational simulations highlight its potential as a lead compound for the development of novel anticancer therapeutics. The diazepam-bearing sulfonamide scaffold represents a promising pharmacophore for targeting VEGFR-2, and the insights gained from these studies can guide the design of next-generation angiogenesis inhibitors with improved efficacy and selectivity.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, green synthesis, molecular docking and anticancer evaluations of diazepam bearing sulfonamide moieties as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, green synthesis, molecular docking and anticancer evaluations of diazepam bearing sulfonamide moieties as VEGFR-2 inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of a Model Anticancer Agent
Disclaimer: No public information was found for a compound specifically named "Anticancer agent 119." Therefore, this guide utilizes the well-characterized anticancer agent, Gefitinib , as a representative model to fulfill the detailed requirements of the user request. All data and experimental protocols presented herein pertain to Gefitinib.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling protein involved in cell proliferation and survival. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients who have specific activating mutations in the EGFR gene. This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Gefitinib, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Pharmacokinetics
The pharmacokinetic profile of Gefitinib describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining appropriate dosing regimens and understanding potential drug-drug interactions.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Gefitinib in humans.
| Parameter | Value | Description |
| Bioavailability | ~60% | The proportion of the administered dose that reaches systemic circulation. |
| Time to Peak (Tmax) | 3-7 hours | Time to reach maximum plasma concentration after oral administration. |
| Plasma Protein Binding | ~90% | Primarily binds to albumin and alpha-1-acid glycoprotein. |
| Volume of Distribution (Vd) | 1400 L | Indicates extensive distribution into tissues. |
| Metabolism | Hepatic (CYP3A4) | Primarily metabolized by the cytochrome P450 enzyme CYP3A4. |
| Major Metabolite | O-desmethyl Gefitinib | The main metabolite formed through hepatic metabolism. |
| Elimination Half-life (t1/2) | ~41 hours | The time required for the plasma concentration to reduce by half. |
| Excretion | Fecal (~86%) | The primary route of elimination for the parent drug and its metabolites. |
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Gefitinib Quantification in Plasma
This protocol outlines a typical method for quantifying Gefitinib concentrations in plasma samples, a fundamental assay in pharmacokinetic studies.
-
Sample Preparation:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
To 100 µL of plasma, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (a molecule with similar properties to Gefitinib but a different mass).
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant into a high-performance liquid chromatography (HPLC) system.
-
Use a C18 reversed-phase column to separate Gefitinib and the internal standard from other components in the sample.
-
Employ a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to elute the compounds from the column.
-
-
Mass Spectrometric Detection:
-
The eluate from the HPLC is introduced into a tandem mass spectrometer.
-
Ionize the compounds using electrospray ionization (ESI) in positive mode.
-
Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both Gefitinib and the internal standard, ensuring high selectivity and sensitivity.
-
-
Quantification:
-
Construct a calibration curve by analyzing standard samples with known concentrations of Gefitinib.
-
Determine the concentration of Gefitinib in the unknown plasma samples by comparing their peak area ratios (Gefitinib/internal standard) to the calibration curve.
-
Pharmacodynamics
The pharmacodynamics of Gefitinib relate to its mechanism of action—how it affects the body at a molecular and cellular level to produce its therapeutic effect.
Mechanism of Action and Biomarkers
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling. This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells. The efficacy of Gefitinib is strongly correlated with the presence of activating mutations in the EGFR gene, which serve as a predictive biomarker.
In Vitro Potency
The following table summarizes the in vitro potency of Gefitinib against various cell lines, typically measured as the half-maximal inhibitory concentration (IC50).
| Cell Line | EGFR Status | IC50 (nM) | Description |
| PC-9 | EGFR exon 19 deletion | 15-30 | High sensitivity to Gefitinib. |
| HCC827 | EGFR exon 19 deletion | 5-20 | High sensitivity to Gefitinib. |
| H1975 | EGFR L858R & T790M | >10,000 | Resistance due to the T790M mutation. |
| A549 | EGFR wild-type | >10,000 | Low sensitivity in the absence of activating mutations. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method to determine the IC50 of Gefitinib in cancer cell lines.
-
Cell Culture:
-
Culture cancer cell lines (e.g., PC-9, H1975) in appropriate growth medium supplemented with fetal bovine serum.
-
Maintain the cells in an incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and count them using a hemocytometer.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells per well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of Gefitinib in the growth medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Gefitinib. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plates for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Gefitinib Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by Gefitinib.
Caption: Gefitinib inhibits EGFR autophosphorylation, blocking downstream signaling pathways.
Experimental Workflow for IC50 Determination
The following diagram outlines the workflow for determining the in vitro potency of an anticancer agent.
Caption: Workflow for determining the IC50 value using an MTT cell viability assay.
Methodological & Application
Application Notes and Protocols for Anticancer Agent 119
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anticancer Agent 119 is a novel, synthetic small molecule belonging to the 2-benzoxazolyl hydrazone class of compounds.[1][2][3] It has demonstrated potent cytotoxic and pro-apoptotic activity across a range of human cancer cell lines in preclinical studies. These application notes provide an overview of the in vitro efficacy of this compound and detailed protocols for its evaluation in a laboratory setting.
Mechanism of Action
This compound is believed to exert its anticancer effects through a multi-targeted mechanism. Primarily, it functions as an inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA Damage Response (DDR) pathway.[4][5][6] By inhibiting ATR, Agent 119 prevents the phosphorylation of its downstream target, CHK1, leading to the disruption of DNA damage repair, cell cycle checkpoint abrogation, and subsequent induction of apoptosis in cancer cells.[4][5][6]
Additionally, studies suggest that this compound can induce the production of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and contributing to its apoptotic effects. The apoptotic cascade is further activated through the cleavage of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).[7][8]
In Vitro Efficacy Data
This compound exhibits potent cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period using a standard MTT assay.
| Cell Line | Cancer Type | IC50 (nM) |
| Burkitt's Lymphoma | Lymphoma | 30 |
| HT-29 | Colon Carcinoma | 40 |
| HeLa | Cervical Carcinoma | 100 |
| CCRF-CEM | Leukemia | 140 |
Data presented is a summary of findings for Antitumor agent-119 (compound 13K), a 2-benzoxazolyl hydrazone derivative.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the IC50 value of this compound in a 96-well plate format. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol describes the measurement of intracellular ROS production using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[10][11][12]
Materials:
-
Adherent cancer cells
-
24-well plate
-
This compound
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the desired time period (e.g., 6-24 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
Prepare a fresh 20 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 500 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm) or visualize and capture images using a fluorescence microscope.
Apoptosis Detection
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the colorimetric product p-nitroaniline (pNA).[13][14][15]
Materials:
-
Suspension or adherent cancer cells
-
This compound
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (1M)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well flat-bottom plate
-
Microplate reader
Protocol:
-
Induce apoptosis by treating 2-5 x 10^6 cells with this compound for the desired time. Include an untreated control.
-
Pellet the cells by centrifugation (500 x g for 5 minutes).
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Load 50-100 µg of protein per well in a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare the Reaction Mix: For each reaction, mix 50 µL of 2x Reaction Buffer and 5 µL of DTT (1M).
-
Add 50 µL of the Reaction Mix to each well.
-
Add 5 µL of DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.
This protocol is used to detect the cleavage of PARP (116 kDa) into its characteristic 89 kDa fragment, a hallmark of caspase-mediated apoptosis.[7][8][16]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-PARP, recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Protocol:
-
After treatment with this compound, harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantify the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. An increase in the 89 kDa band and a decrease in the 116 kDa band indicate apoptosis.
Signaling Pathway Visualizations
Caption: Inhibition of the ATR signaling pathway by Agent 119.
Caption: Apoptosis induction pathway activated by Agent 119.
References
- 1. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bioquochem.com [bioquochem.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doc.abcam.com [doc.abcam.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mpbio.com [mpbio.com]
- 15. biogot.com [biogot.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Agent 119
Introduction
The term "Anticancer agent 119" is associated with at least two distinct compounds in scientific literature and commercial databases: Antitumor agent-119 (compound 13K) , a 2-benzoxazolyl hydrazone derivative, and ATRN-119 , a selective ATR kinase inhibitor. This document provides detailed application notes and protocols for evaluating the cell viability effects of both agents, tailored for researchers, scientists, and drug development professionals.
Part 1: Antitumor agent-119 (Compound 13K)
Application Note: Evaluating the Cytotoxicity of Antitumor agent-119 (Compound 13K)
Background
Antitumor agent-119, also known as compound 13K, is a 2-benzoxazolyl hydrazone derivative identified as a potential anticancer agent.[1] Pre-clinical studies have demonstrated its potent cytotoxic effects against a panel of human cancer cell lines. While the precise mechanism of action is not yet fully elucidated in publicly available literature, its chemical structure suggests potential interference with key cellular processes.
Principle of Cell Viability Assays
To assess the anticancer efficacy of Antitumor agent-119, it is essential to perform robust cell viability assays. These assays determine the number of living cells in a population after exposure to the compound. Common methods rely on measuring metabolic activity or membrane integrity.
-
Metabolic Activity-Based Assays (e.g., MTT, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which are only active in viable cells. The conversion of a tetrazolium salt (like MTT) to a colored formazan (B1609692) product is directly proportional to the number of living cells.
-
Membrane Integrity-Based Assays (e.g., Trypan Blue Exclusion): This method distinguishes viable from non-viable cells based on the integrity of the cell membrane. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up.
Data Presentation
The cytotoxic activity of Antitumor agent-119 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
Table 1: In Vitro Cytotoxicity of Antitumor agent-119 (Compound 13K)
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30[1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140[1] |
| HeLa | Cervical Cancer | 100[1] |
| HT-29 | Colorectal Adenocarcinoma | 40[1] |
Experimental Protocols for Antitumor agent-119
1. MTT Cell Viability Assay
This protocol is designed to determine the IC50 value of Antitumor agent-119 in a 96-well plate format.
Materials:
-
Antitumor agent-119 (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Antitumor agent-119 in complete culture medium. A typical concentration range might be from 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Trypan Blue Exclusion Assay
This protocol provides a direct count of viable and non-viable cells.
Materials:
-
Cells treated with Antitumor agent-119
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Preparation:
-
Treat cells with Antitumor agent-119 at various concentrations in a suitable culture vessel (e.g., 6-well plate).
-
After the treatment period, collect both adherent and floating cells.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid.
-
-
Calculation:
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Visualization of Experimental Workflow
Caption: Workflow for MTT Cell Viability Assay.
Part 2: ATRN-119 (ATR Inhibitor)
Application Note: Characterizing the Effects of ATRN-119 on Cell Viability and DNA Damage Response
Background
ATRN-119 is an orally bioavailable and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[6] ATR is a crucial protein in the DNA Damage Response (DDR) pathway, which is activated by DNA replication stress.[6] By inhibiting ATR, ATRN-119 prevents the phosphorylation of its downstream target, CHK1, leading to the disruption of DNA damage checkpoints, inhibition of DNA repair, and subsequent induction of apoptosis in cancer cells.[6] This mechanism makes ATRN-119 a promising therapeutic agent, particularly for cancers with existing deficiencies in other DDR pathways.[7][8]
Principle of Relevant Assays
Evaluating the efficacy of ATRN-119 requires a multi-faceted approach to confirm its mechanism of action.
-
Cell Viability Assays (e.g., MTT): As with any anticancer agent, determining the cytotoxic effects of ATRN-119 across different cancer cell lines is a primary step.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): Since ATR inhibition is known to induce apoptosis, quantifying the apoptotic cell population is crucial. This assay uses Annexin V to detect phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells and propidium (B1200493) iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[9][10][11]
-
DNA Damage Assays (e.g., γ-H2AX Staining): To confirm that ATRN-119 disrupts DNA damage repair, the presence of DNA double-strand breaks (DSBs) can be monitored. Phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive marker for DSBs.[12]
Experimental Protocols for ATRN-119
1. MTT Cell Viability Assay
The protocol for the MTT assay is the same as described for Antitumor agent-119.
2. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with ATRN-119.
Materials:
-
Cells treated with ATRN-119
-
Annexin V-FITC/APC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of ATRN-119 for the desired time.
-
Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells once with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V conjugate and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
3. γ-H2AX Staining for DNA Damage by Immunofluorescence
This protocol visualizes and quantifies DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
ATRN-119
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and treat with ATRN-119. It may be beneficial to co-treat with a DNA damaging agent to induce replication stress.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 30-60 minutes.[14]
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.[13]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. γ-H2AX will appear as distinct foci within the nucleus.
-
-
Quantification:
-
Capture images and quantify the number of γ-H2AX foci per cell using image analysis software (e.g., ImageJ/Fiji).[14] An increase in foci indicates an accumulation of DNA double-strand breaks.
-
Visualizations of Signaling Pathway and Logical Relationships
Caption: ATRN-119 inhibits the ATR signaling pathway.
Caption: Logical workflow for characterizing ATRN-119.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Agent ATRN-119 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATRN-119 is an orally bioavailable, selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA Damage Response (DDR) pathway.[1] Cancer cells with existing DNA repair defects or high levels of replication stress often rely heavily on the ATR signaling pathway for survival, creating a therapeutic opportunity for ATR inhibitors like ATRN-119.[2][3] Preclinical studies have demonstrated the potent anti-tumor activity of ATRN-119 in various cancer models, both as a monotherapy and in combination with other agents. These notes provide a summary of its administration and efficacy in mouse models based on available preclinical data.
Data Presentation
Table 1: In Vivo Efficacy of ATRN-119 in Xenograft Mouse Models
| Cancer Type | Mouse Model | Treatment | Efficacy | Reference |
| Castration-Resistant Prostate Cancer | Cell line-derived xenograft (CDX) | ATRN-119 (monotherapy) | Tumor growth inhibition | [4] |
| Colon Cancer | Cell line-derived xenograft (CDX) | ATRN-119 (monotherapy) | Tumor growth inhibition | [5][4] |
| Pancreatic Cancer | Xenograft | ATRN-119 (monotherapy) | Tumor growth suppression | [5] |
| High-Grade Serous Ovarian Cancer (BRCA mutant) | Patient-derived xenograft (PDX) | ATRN-119 in combination with PARP inhibitor | Significant tumor reduction | [5] |
Note: Specific dosage, administration frequency, and quantitative tumor growth inhibition values are not consistently available in the public domain. Researchers should refer to specific study publications for detailed parameters.
Table 2: Preclinical Safety and Tolerability of ATRN-119 in Mice
| Observation | Finding | Reference |
| Body Weight | No appreciable loss of body weight | [5] |
| Hematologic Toxicity | No significant anemia, neutropenia, or thrombocytopenia observed | [5] |
Experimental Protocols
Preparation of ATRN-119 for Oral Administration
ATRN-119 is an orally bioavailable compound.[1] For administration in mouse models, the compound should be formulated in a suitable vehicle.
-
Materials:
-
ATRN-119 powder
-
Appropriate vehicle (e.g., 0.5% methylcellulose, or as specified by the supplier)
-
Sterile water for injection or other suitable solvent
-
Balance, weigh boats, spatulas
-
Vortex mixer and/or sonicator
-
Sterile tubes for storage
-
-
Protocol:
-
Determine the required concentration of ATRN-119 based on the desired dosage (mg/kg) and the average weight of the mice.
-
Accurately weigh the required amount of ATRN-119 powder.
-
In a sterile tube, add the ATRN-119 powder.
-
Add the appropriate volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously until the compound is fully suspended. Sonication may be used if necessary to achieve a uniform suspension.
-
Prepare the formulation fresh daily before administration to ensure stability and uniform suspension.
-
Administration of ATRN-119 to Mice
Oral gavage is the standard method for administering ATRN-119 in mice.
-
Materials:
-
Mouse oral gavage needles (flexible or rigid, appropriate size for the mouse)
-
Syringes (1 mL or appropriate size)
-
ATRN-119 formulation
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
-
Protocol:
-
Weigh each mouse to determine the exact volume of the ATRN-119 formulation to be administered.
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe and draw up the calculated volume of the ATRN-119 suspension.
-
Carefully insert the gavage needle into the mouse's esophagus.
-
Slowly dispense the contents of the syringe.
-
Withdraw the gavage needle gently.
-
Monitor the mouse for a short period after administration to ensure no adverse reactions.
-
Daily dosing is a reported administration schedule in preclinical studies.[5]
-
Tumor Xenograft Model and Efficacy Assessment
-
Cell Culture and Implantation:
-
Culture human cancer cell lines (e.g., colon, prostate, ovarian) in appropriate media.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Measurement and Treatment Initiation:
-
Allow tumors to grow to a palpable size.
-
Measure tumor dimensions (length and width) with calipers regularly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size, randomize the mice into control and treatment groups.
-
Initiate treatment with ATRN-119 as per the protocol.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant morbidity.
-
Visualizations
Caption: ATRN-119 inhibits the ATR kinase, disrupting the DNA damage response and leading to cancer cell apoptosis.
Caption: General workflow for evaluating the in vivo efficacy of ATRN-119 in a mouse xenograft model.
References
Application Notes and Protocols for Western Blot Analysis of Anticancer Agent 119 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 119, also known as Antitumor agent-119 or compound 13K, is a 2-benzoxazolyl hydrazone derivative that has demonstrated potent cytotoxic activity against various cancer cell lines.[1] Understanding the molecular targets and signaling pathways affected by this agent is crucial for its development as a therapeutic. Western blot analysis is a fundamental technique to investigate changes in protein expression levels and post-translational modifications, providing insights into the mechanism of action of anticancer compounds. These application notes provide a detailed protocol for utilizing Western blot to analyze the targets of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of Antitumor agent-119 (compound 13K) across various human cancer cell lines. This data is essential for determining the appropriate concentration range for treating cells in subsequent Western blot experiments.
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30 |
| CCRF-CEM | Leukemia | 140 |
| HeLa | Cervical Cancer | 100 |
| HT-29 | Colorectal Cancer | 40 |
| Table 1: In Vitro Cytotoxicity of Antitumor agent-119 (compound 13K).[1] |
Postulated Signaling Pathways and Potential Targets
Based on studies of 2-benzoxazolyl hydrazone derivatives, this compound is hypothesized to exert its effects through multiple mechanisms, including the inhibition of nucleic acid synthesis and the reactivation of mutant p53.[1][2] Consequently, Western blot analysis should focus on key proteins within these pathways.
A primary hypothesized mechanism of action for this class of compounds is the reactivation of mutant p53 by acting as zinc metallochaperones.[2] This restores the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis. Additionally, evidence suggests that these compounds may interfere with nucleic acid synthesis, potentially by inhibiting enzymes in the purine (B94841) synthesis pathway or by directly interacting with DNA.[1]
Figure 1. Hypothesized signaling pathways of this compound.
Experimental Protocols
Western Blot Workflow
The following diagram outlines the major steps for performing Western blot analysis to investigate the effects of this compound.
Figure 2. General workflow for Western blot analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture selected cancer cell lines (e.g., HT-29, HeLa) in appropriate media and conditions.
-
Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with primary antibodies specific to the target proteins (see Table 2 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
8. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).
Recommended Primary Antibodies for Target Validation
The following table lists potential protein targets for Western blot analysis to elucidate the mechanism of action of this compound.
| Target Pathway | Primary Antibody Target | Expected Change upon Treatment |
| p53 Pathway | Total p53 | Increase (in mutant p53 lines) |
| Phospho-p53 (Ser15) | Increase | |
| p21 | Increase | |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase | |
| Bax | Increase | |
| Bcl-2 | Decrease | |
| DNA Damage | γ-H2AX (phospho-Ser139) | Increase |
| Cell Cycle Control | Cyclin D1 | Decrease |
| CDK4 | No significant change expected | |
| Loading Control | β-actin or GAPDH | No change |
| Table 2: Suggested Primary Antibodies for Western Blot Analysis. |
References
- 1. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Anticancer Agent 119
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 119, also identified as compound 13K, is a novel 2-benzoxazolyl hydrazone derivative that has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1] These application notes provide a comprehensive guide for the high-throughput screening (HTS) of this compound, including its known biological activities, detailed experimental protocols for cell viability assays, and a representative signaling pathway to guide further mechanistic studies.
Biological Activity and Data Presentation
This compound has shown potent growth-inhibitory effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. This data is crucial for designing effective HTS campaigns and for selecting appropriate cell models for further investigation.
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30[1] |
| HT-29 | Colorectal Cancer | 40[1] |
| HeLa | Cervical Cancer | 100[1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140[1] |
Postulated Signaling Pathway
While the precise molecular mechanism of this compound is still under investigation, many anticancer compounds exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The following diagram illustrates a representative signaling pathway often implicated in cancer, which could be a potential target for agents like this compound.
References
Application Notes and Protocols for Anticancer Agent 119 and the Apoptosis-Inducing Sigma-2 Ligand SV119
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers investigating the induction of apoptosis in cancer cells by "Anticancer Agent 119," also known as Antitumor agent-119 (compound 13K), and the well-characterized apoptosis-inducing agent, SV119. While both are referenced in the context of cancer research, it is crucial to note that they are distinct chemical entities. This guide will address both, providing available data for Antitumor agent-119 and a comprehensive overview, including detailed protocols and signaling pathways, for the extensively studied SV119.
Part 1: Antitumor agent-119 (Compound 13K)
Antitumor agent-119 (compound 13K) is identified as a 2-benzoxazolyl hydrazone derivative with demonstrated anticancer properties.[1] While detailed mechanistic studies on its apoptosis induction are not extensively available in the public domain, its cytotoxic effects have been quantified across several cancer cell lines.
Data Presentation: Cytotoxicity of Antitumor agent-119
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Antitumor agent-119, showcasing its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| Burkitt | Burkitt's Lymphoma | 30 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140 |
| HeLa | Cervical Cancer | 100 |
| HT-29 | Colorectal Adenocarcinoma | 40 |
| Data sourced from MedchemExpress.[1] |
Part 2: SV119 - A Sigma-2 Receptor Ligand for Apoptosis Induction
SV119 is a selective sigma-2 (σ2) receptor ligand that has been demonstrated to induce apoptosis in various cancer cell lines, with a notable focus on pancreatic cancer.[2] The σ2 receptor is overexpressed in many tumor types, making it an attractive target for cancer therapeutics. SV119 and its conjugates are being explored for both diagnostic and therapeutic applications.[2][3]
Mechanism of Action
SV119 induces apoptosis primarily through a caspase-dependent pathway. Treatment of cancer cells with SV119 leads to the activation of effector caspases, such as caspase-3, which are central to the execution phase of apoptosis.[2] The apoptotic cascade initiated by SV119 is also associated with the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death.[4][5]
Signaling Pathway of SV119-Induced Apoptosis
The binding of SV119 to the sigma-2 receptor on cancer cells initiates a signaling cascade that culminates in apoptosis. A key mechanism involves the generation of ROS, leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway. This process is characterized by the activation of caspase-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective sigma-2 ligands preferentially bind to pancreatic adenocarcinomas: applications in diagnostic imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Agent ATRN-119 in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATRN-119 is a first-in-class, orally bioavailable, macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). In cancer cells, particularly those with existing defects in DNA repair pathways such as BRCA mutations, there is a heightened reliance on the ATR signaling pathway for survival amidst high levels of replication stress. This dependency creates a therapeutic window for ATR inhibitors like ATRN-119 to selectively target and eliminate cancer cells, a concept known as synthetic lethality.
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations. However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges. A key mechanism of resistance involves the upregulation of alternative DNA repair and cell cycle checkpoint pathways, often mediated by ATR.
The combination of ATRN-119 with PARP inhibitors represents a rational and promising therapeutic strategy. By inhibiting PARP, cancer cells experience an accumulation of DNA lesions and replication stress, which in turn activates the ATR-CHK1 signaling pathway as a compensatory survival mechanism. The subsequent inhibition of ATR by ATRN-119 abrogates this crucial survival response, leading to increased replication fork collapse, prevention of cell cycle arrest, and ultimately, synergistic cancer cell death. Preclinical studies have demonstrated that the combination of ATRN-119 and a PARP inhibitor results in significant tumor reduction in a BRCA2-deficient patient-derived xenograft (PDX) model of high-grade serous ovarian cancer.[1][2]
Data Presentation
In Vitro Potency and Synergy
While specific quantitative synergy scores for ATRN-119 in combination with PARP inhibitors are not yet publicly available in detailed tables, preclinical studies have consistently reported a significant increase in potency and synergistic cytotoxicity. For context, the following table summarizes representative data for other ATR inhibitors in combination with the PARP inhibitor olaparib (B1684210) in BRCA-mutant ovarian cancer cell lines.
| Cell Line | Treatment | IC50 (µM) | Bliss Synergy Score | Reference |
| UWB1 (BRCA1-mutant) | Olaparib | 1.6 ± 0.9 | N/A | [3] |
| ATRi (VE-821) | Not Reported | N/A | [3] | |
| Olaparib + ATRi | Not Reported | 17.2 ± 0.2 | [3] | |
| UWB1-R (Olaparib-resistant) | Olaparib | 3.4 ± 0.6 | N/A | [3] |
| ATRi (VE-821) | Not Reported | N/A | [3] | |
| Olaparib + ATRi | Not Reported | 11.9 ± 0.6 | [3] |
Note: A Bliss synergy score > 0 indicates a synergistic interaction between the two drugs.
In Vivo Efficacy
Preclinical in vivo studies have shown that ATRN-119 in combination with a PARP inhibitor leads to significant tumor regression.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| PDX Model | BRCA2-deficient high-grade serous ovarian cancer | ATRN-119 + PARP inhibitor | Significant tumor reduction | [1][2] |
| Xenograft Mouse Models | Colon, Pancreatic, and Prostate Cancers | ATRN-119 (monotherapy) | Tumor growth suppression | [1][2] |
Signaling Pathways and Experimental Workflows
ATR and PARP Inhibition Signaling Pathway
Caption: Synergistic mechanism of ATRN-119 and PARP inhibitors in cancer cells.
Experimental Workflow for Evaluating Combination Therapy
Caption: General experimental workflow for ATRN-119 and PARP inhibitor combination studies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of ATRN-119 and a PARP inhibitor. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of ATRN-119 and a PARP inhibitor, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., OVCAR-8, PEO1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ATRN-119
-
PARP inhibitor (e.g., Olaparib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of ATRN-119 and the PARP inhibitor in complete medium.
-
Treat the cells with varying concentrations of ATRN-119, the PARP inhibitor, or the combination of both for 72-96 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. Synergy can be calculated using software such as CompuSyn.
Protocol 2: Western Blot for DNA Damage and ATR Pathway Inhibition
Objective: To assess the pharmacodynamic effects of ATRN-119 and a PARP inhibitor on key signaling proteins.
Materials:
-
Cancer cell lines
-
ATRN-119 and PARP inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, anti-phospho-H2AX (Ser139) (γH2AX), anti-H2AX, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with ATRN-119 and/or a PARP inhibitor for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks as a measure of DNA damage.
Materials:
-
Cancer cell lines
-
ATRN-119 and PARP inhibitor
-
Glass coverslips in 12-well plates
-
4% paraformaldehyde
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-phospho-H2AX (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI or Hoechst 33342 for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 12-well plate and allow them to adhere.
-
Treat cells with ATRN-119 and/or a PARP inhibitor as required.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto glass slides.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of ATRN-119 in combination with a PARP inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line or patient-derived tumor fragments for implantation
-
ATRN-119 formulated for oral gavage
-
PARP inhibitor formulated for administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scales
Procedure:
-
Implant cancer cells or tumor fragments subcutaneously into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: (1) Vehicle, (2) ATRN-119, (3) PARP inhibitor, (4) ATRN-119 + PARP inhibitor.
-
Administer treatments according to the determined schedule (e.g., daily oral gavage for ATRN-119).
-
Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.
-
Continue treatment for a defined period or until tumors reach a predetermined endpoint.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunohistochemistry for γH2AX).
-
Plot tumor growth curves and perform statistical analysis to compare treatment groups.
Conclusion
The combination of the ATR inhibitor ATRN-119 with PARP inhibitors is a scientifically robust strategy that leverages the principle of synthetic lethality to overcome resistance and enhance anti-tumor efficacy. The provided application notes and protocols offer a framework for researchers to further investigate this promising combination therapy in preclinical settings. Future studies should focus on elucidating predictive biomarkers for this combination and translating these findings into clinical trials for patients with cancers harboring DNA damage response deficiencies.
References
Application Notes and Protocols: Xenograft Models for Testing Anticancer Agent 119 (ATRN-119) Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anticancer agent 119, also known as ATRN-119, is an orally bioavailable and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a crucial protein in the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[1][3] Many cancer cells exhibit high levels of replication stress due to oncogene activation and defects in other DNA repair pathways, making them highly dependent on ATR for survival.[3] By inhibiting ATR, ATRN-119 can induce synthetic lethality in cancer cells with specific DDR mutations, leading to tumor cell death.[4] Preclinical studies have demonstrated that ATRN-119 suppresses tumor growth in xenograft models of various cancers, including colon, pancreatic, prostate, and BRCA-mutant ovarian cancer.[3][4] Notably, daily administration of ATRN-119 in these models was well-tolerated, with no significant reports of body weight loss or hematological toxicity.[5]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound (ATRN-119) using xenograft models. The protocols cover the establishment of subcutaneous xenografts, administration of the anticancer agent, monitoring of tumor growth, and downstream analysis of tumor tissue to assess target engagement and mechanism of action.
Data Presentation
Due to the limited availability of specific quantitative preclinical data for ATRN-119 in the public domain, the following tables present representative data from xenograft studies of other ATR inhibitors (AZD6738 and Elimusertib). These tables are intended to serve as a template for the presentation of efficacy data for this compound.
Table 1: Representative In Vivo Efficacy of an ATR Inhibitor (AZD6738) in a Gastric Cancer Patient-Derived Xenograft (PDX) Model with ATM Biallelic Loss
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 28) (mm³) | Standard Error of Mean (SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | Once Daily (PO) | 1250 | 150 | - |
| AZD6738 (5 mg/kg) | Once Daily (PO) | 450 | 80 | 64 |
| AZD6738 (10 mg/kg) | Once Daily (PO) | 200 | 50 | 84 |
Data is illustrative and based on findings for the ATR inhibitor AZD6738.
Table 2: Representative Response to an ATR Inhibitor (Elimusertib) in Various Patient-Derived Xenograft (PDX) Models with DNA Damage Response (DDR) Alterations
| PDX Model (Cancer Type) | DDR Alteration | Elimusertib Dose (mg/kg) | Dosing Schedule | Best Response |
| ST2175 (Colorectal) | ATM loss | 40 | BID, 3 days on/4 days off | Partial Response |
| LG1267 (Lung) | ATM mutation | 40 | BID, 3 days on/4 days off | Stable Disease |
| OV2468 (Ovarian) | BRCA1 mutation | 40 | BID, 3 days on/4 days off | Partial Response |
| PA1894 (Pancreatic) | PALB2 mutation | 40 | BID, 3 days on/4 days off | Stable Disease |
Data is illustrative and based on findings for the ATR inhibitor Elimusertib (BAY 1895344). BID = twice daily.[3]
Signaling Pathway and Experimental Workflow
ATR-CHK1 Signaling Pathway Inhibition by this compound (ATRN-119)
Caption: ATR-CHK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Testing in Xenograft Models
Caption: Experimental workflow for evaluating this compound in xenograft models.
Experimental Protocols
Establishment of Subcutaneous Xenograft Models
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., colon, pancreatic, prostate, or BRCA-deficient ovarian cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
6- to 8-week-old female immunodeficient mice (e.g., NU/NU, NOD-SCID)
-
Tuberculin syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Preparation:
-
Culture cancer cells in T-75 or T-150 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in 10 mL of sterile PBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cells again and resuspend the pellet in an appropriate volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel) to achieve a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Inoculation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave a small area on the right flank of the mouse and sterilize the skin with 70% ethanol (B145695).
-
Gently draw 0.2 mL of the cell suspension (containing 1 x 10⁷ cells) into a 1 mL tuberculin syringe.
-
Lift the skin on the flank and insert the needle subcutaneously. Inject the cell suspension, forming a small bleb under the skin.
-
Carefully withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
House the mice under sterile conditions and monitor for tumor development.
-
Administration of this compound and Tumor Growth Monitoring
This protocol outlines the procedure for treating tumor-bearing mice and monitoring the efficacy of the treatment.
Materials:
-
Tumor-bearing mice with palpable tumors (e.g., 100-200 mm³)
-
This compound (ATRN-119), formulated for oral gavage
-
Vehicle control (formulation buffer without the active agent)
-
Oral gavage needles
-
Digital calipers
-
Animal balance
Procedure:
-
Treatment Initiation:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight for each mouse.
-
Administer this compound or vehicle control to the respective groups via oral gavage. The dosing volume and schedule should be determined based on prior pharmacokinetic and tolerability studies. A typical starting point for a new agent could be daily administration for 21-28 days.
-
-
Tumor and Body Weight Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Measure the body weight of each mouse at the same frequency to monitor for toxicity. A body weight loss of more than 20% is generally considered a sign of significant toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³), or for a fixed duration.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Immunohistochemistry (IHC) for Phospho-CHK1
This protocol describes the detection of phosphorylated CHK1 (a downstream target of ATR) in xenograft tumor tissue to confirm the mechanism of action of this compound.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) xenograft tumor sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-CHK1 (Ser345)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse the slides in antigen retrieval solution and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Apply the DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount the coverslip with mounting medium.
-
Western Blotting for Phospho-CHK1
This protocol details the quantification of phospho-CHK1 in tumor lysates by Western blotting.
Materials:
-
Frozen xenograft tumor tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Mouse anti-total CHK1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (goat anti-rabbit and goat anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize a small piece of frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CHK1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total CHK1 and β-actin as controls.
-
References
- 1. Aprea Therapeutics Announces Presentations on its Next Generation WEE1 Inhibitor, APR-1051, and A Novel Macrocyclic ATR Inhibitor, ATRN-119, at AACR Annual Meeting 2024 | Aprea Therapeutics [ir.aprea.com]
- 2. Aprea Therapeutics Announces that Safety Review Committee (SRC) Endorses Dosing of Patients with ATRN-119 at 800 mg Once Daily in Ongoing ABOYA-119 Clinical Trial | Aprea Therapeutics [ir.aprea.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aprea Therapeutics Announces Dosing of First Patient in Phase 1/2a Clinical Trial of Oral ATR Inhibitor ATRN-119 for the Treatment of Advanced Solid Tumors | Aprea Therapeutics [ir.aprea.com]
- 5. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer agent 119 for specific cancer cell lines (e.g., breast, lung, colon)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 119, also known as Antitumor agent-119 or compound 13K, is a novel synthetic compound belonging to the 2-benzoxazolyl hydrazone class of derivatives.[1] This class of compounds has demonstrated significant anticancer activities across various cancer cell lines. These application notes provide a summary of the currently available data on this compound and related compounds, along with detailed protocols for its in vitro evaluation in specific cancer cell lines, including breast, lung, and colon cancer.
Initial studies have shown that this compound inhibits the growth of several cancer cell lines with high potency.[1] While the precise mechanism of action is still under investigation, it is believed to be distinct from that of standard antitumor drugs, suggesting a novel therapeutic pathway.[2] This document aims to serve as a comprehensive guide for researchers investigating the potential of this compound as a therapeutic agent.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of this compound and related 2-hydrazone-bridged benzothiazole/benzoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Name/Class | Cancer Cell Line | Cancer Type | IC50 (nM) |
| This compound (compound 13K) | HT-29 | Colon Carcinoma | 40[1] |
| HeLa | Cervical Cancer | 100[1] | |
| CCRF-CEM | Leukemia | 140[1] | |
| Butkitt | Burkitt's lymphoma | 30[1] | |
| 2-acetylpyridine benzoxazol-2-ylhydrazone (EPH52) | Colon Carcinoma Xenograft | Colon Carcinoma | 1.3 - 4.56[2] |
| 2-acetylpyridine 1-methylbenzoimidazol-2-ylhydrazone (EPH116) | Colon Carcinoma Xenograft | Colon Carcinoma | 1.3 - 4.56[2] |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative 38 | NCI-H460 | Non-Small Cell Lung Cancer | 900[3] |
| Capan-1 | Pancreatic Adenocarcinoma | 600[3] | |
| N-acyl hydrazone 1e | A-549 | Human Lung Cancer | 13,390[4] |
| N-acyl hydrazone 1d | MDA-MB-231 | Human Breast Carcinoma | 31,490[4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol details the determination of the cytotoxic effects of this compound on breast, lung, and colon cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Breast (e.g., MDA-MB-231), lung (e.g., NCI-H460), and colon (e.g., HT-29) cancer cell lines
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plates for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Anticancer Agent 119 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and enhance the solubility of Anticancer agent 119, a 2-benzoxazolyl hydrazone derivative, for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a promising 2-benzoxazolyl hydrazone derivative with potent anticancer activities.[1] Like many hydrazone-based compounds, it is poorly soluble in aqueous solutions. This low solubility can lead to poor absorption, low bioavailability, and precipitation upon administration, compromising the accuracy and reproducibility of in vivo experiments.
Q2: What are the primary strategies to improve the solubility of this compound for parenteral administration?
A2: The primary strategies involve creating a suitable formulation using pharmaceutically acceptable excipients. These can be categorized as:
-
Co-solvent Systems: Utilizing a blend of a primary organic solvent with water-miscible co-solvents to increase the drug's solubility.
-
Surfactant-based Formulations: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby enhancing its apparent solubility in aqueous media.
-
Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes with the drug molecule, effectively increasing its solubility.
-
Lipid-based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based carrier to improve its solubilization and absorption.
-
Nanoparticle Formulations: Encapsulating the drug within nanoparticles to improve its solubility and pharmacokinetic profile.
Q3: Which excipients are commonly used and generally considered safe for preclinical in vivo studies?
A3: For preclinical research, it is crucial to use excipients with a known safety profile. Commonly used excipients for solubilizing poorly water-soluble compounds for parenteral administration include:
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Polyethylene glycol 400 (PEG400), Ethanol.
-
Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor® EL.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
It is imperative to always include a vehicle-only control group in your in vivo experiments to account for any potential effects of the excipients themselves.
Q4: How can I prepare a stock solution of this compound?
A4: A concentrated stock solution of this compound can typically be prepared in 100% DMSO. For example, a 10 mg/mL stock solution can be prepared and stored at -20°C. This stock solution can then be used for serial dilutions to prepare the final formulation for injection.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and administration of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock with aqueous buffer/saline. | The drug has very low aqueous solubility, and the DMSO concentration is not high enough in the final formulation to maintain solubility. | 1. Increase Co-solvent Concentration: Increase the percentage of co-solvents like PEG300 or PEG400 in the final formulation. 2. Add a Surfactant: Incorporate a surfactant such as Tween 80 to form micelles and improve solubility. 3. Use a Cyclodextrin: Pre-complex the drug with a cyclodextrin before final dilution. 4. Prepare a More Dilute Formulation: If the dose allows, decrease the final concentration of this compound. |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution of the compound or precipitation over time. | 1. Ensure Complete Initial Dissolution: Make sure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. Gentle warming (to 37°C) or sonication can aid dissolution. 2. Optimize the Order of Addition: Typically, the drug should be dissolved in the primary solvent first, followed by the sequential addition of co-solvents, surfactants, and finally the aqueous component, with thorough mixing at each step. 3. Prepare Fresh Formulations: Due to potential instability, it is recommended to prepare the final formulation fresh on the day of dosing. |
| High viscosity of the formulation, making it difficult to inject. | High concentrations of polymers like PEG300/400 can increase viscosity. | 1. Adjust Co-solvent Ratio: If possible, reduce the percentage of the high-viscosity component. 2. Gently Warm the Formulation: Warming the formulation to room temperature or 37°C can reduce its viscosity. 3. Use a Larger Gauge Needle: A larger needle diameter can facilitate the injection of a more viscous solution. |
| Adverse effects observed in animals (e.g., irritation, lethargy) not related to the drug's pharmacology. | The vehicle itself may be causing toxicity. | 1. Run a Vehicle-Only Control: Always include a group of animals that receives only the vehicle to assess its tolerability. 2. Minimize Harsh Solvents: Keep the final concentration of solvents like DMSO to a minimum (ideally ≤10% of the final injection volume). 3. Consider Alternative Formulations: If vehicle toxicity is observed, explore alternative, more biocompatible formulation strategies like lipid-based or nanoparticle systems. |
Data Presentation
Table 1: Representative Solubility of a Poorly Soluble Hydrazone Compound in Common Excipients
| Solvent/Vehicle System | Solubility (mg/mL) | Appearance |
| Water | < 0.01 | Suspension |
| Saline (0.9% NaCl) | < 0.01 | Suspension |
| 100% DMSO | > 50 | Clear Solution |
| 100% PEG400 | ~5-10 | Clear Solution |
| 5% Tween 80 in Saline | ~0.1-0.5 | Micellar Solution |
| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | ≥ 2.5 | Clear Solution |
| 20% HP-β-CD in Water | ~1-5 | Clear Solution |
Note: These are representative values for a poorly soluble hydrazone compound. The actual solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant-based Formulation for Intraperitoneal (i.p.) Injection
This protocol is a common starting point for achieving a clear and injectable formulation for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Polysorbate 80 (Tween 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Prepare the Vehicle Mixture: In a sterile tube, prepare the vehicle by mixing the components in the following order and ratio, ensuring complete mixing after each addition:
-
40% PEG300
-
5% Tween 80
-
-
Prepare the Final Formulation:
-
For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL stock solution of this compound in DMSO to 400 µL of PEG300. Mix thoroughly by vortexing.
-
To this mixture, add 50 µL of Tween 80 and vortex again to ensure a homogenous solution.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.
-
-
Final Inspection: The final formulation should be a clear solution. Visually inspect for any signs of precipitation before administration.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model. A related 2-benzoxazolyl hydrazone has been shown to inhibit the growth of human colon cancer xenografts in nude mice.[2]
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
Tumor Cell Implantation:
-
Culture a human cancer cell line (e.g., HT-29 colon cancer cells) under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound formulated as described in Protocol 1 at a specified dose (e.g., 5-10 mg/kg) via intraperitoneal (i.p.) injection. The dosing schedule could be, for example, once daily for 5 consecutive days a week for 2-3 weeks.
-
Vehicle Control Group: Administer the same volume of the vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) following the same dosing schedule.
-
Positive Control Group (Optional): Include a group treated with a standard-of-care chemotherapeutic agent for the specific cancer model.
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Mandatory Visualizations
Signaling Pathway: Reactivation of Mutant p53
This compound, as a 2-benzoxazolyl hydrazone derivative, may exert its anticancer effects by reactivating mutant p53, a common feature in many cancers. This diagram illustrates the proposed mechanism of action.
Experimental Workflow: Formulation Development for In Vivo Studies
This diagram outlines the logical steps for developing a suitable formulation for this compound.
References
- 1. Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Anticancer Agent 119 (AC-119)
Product Name: Anticancer Agent 119 (AC-119) Agent Class: Tyrosine Kinase Inhibitor (TKI) Target: Activated (mutant) form of Kinase Suppressor of Ras 3 (KSR3)
Welcome to the technical support center for AC-119. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms that may arise during experiments with AC-119.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My KSR3-mutant cancer cell line, initially sensitive to AC-119, is now showing reduced sensitivity. What are the common causes of acquired resistance?
A1: Acquired resistance to TKIs like AC-119 is a common phenomenon and can be driven by several molecular mechanisms. The most frequently observed causes include:
-
On-Target Secondary Mutations: The development of new mutations in the KSR3 kinase domain can prevent AC-119 from binding effectively. A common analogy is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[1][2]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on KSR3 signaling.[3][4] A well-documented example is the amplification of the MET proto-oncogene, which can reactivate downstream pathways like PI3K/AKT even when the primary target is inhibited.[5][6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump AC-119 out of the cell, reducing its intracellular concentration and efficacy.[8][9][10]
-
Phenotypic Changes: Cells may undergo a process called Epithelial-to-Mesenchymal Transition (EMT), which is associated with changes in cell morphology, increased motility, and reduced dependence on the original oncogenic driver.[11][12][13]
A logical first step is to quantify the degree of resistance by comparing the half-maximal inhibitory concentration (IC50) of AC-119 in your resistant line to the parental (sensitive) line.[14][15]
Q2: How can I determine if my resistant cells have a secondary mutation in the KSR3 gene?
A2: The most direct method to identify secondary mutations is through DNA sequencing of the KSR3 kinase domain.
-
Recommended Method: Sanger sequencing is a reliable and cost-effective method for analyzing specific gene regions.[16] You should sequence the exons corresponding to the kinase domain of KSR3 in both your parental and resistant cell lines. The appearance of a new mutation in the resistant line is strong evidence of on-target resistance.
-
Alternative: Next-Generation Sequencing (NGS) can also be used and may offer higher sensitivity for detecting mutations present in a sub-population of cells.[17]
Q3: My resistant cells do not have a KSR3 mutation. How can I investigate the activation of bypass signaling pathways?
A3: Western blotting is the primary tool to investigate changes in protein expression and activation within signaling pathways.[18]
-
Initial Screen: Perform a western blot analysis on lysates from both parental and resistant cells (with and without AC-119 treatment) to probe for the phosphorylation status of key signaling proteins downstream of KSR3 (e.g., p-MEK, p-ERK) and in potential bypass pathways (e.g., p-MET, p-AKT, p-ERBB3).[5][19] Persistent phosphorylation of downstream effectors in the resistant cells, despite AC-119 treatment, suggests a bypass mechanism is active.
-
Confirmation with Inhibitors: If a bypass pathway is suspected (e.g., MET activation), you can treat the resistant cells with AC-119 in combination with a specific inhibitor for that pathway (e.g., a MET inhibitor). A restoration of sensitivity to AC-119 would confirm the role of that bypass pathway.
Q4: Could increased drug efflux be the cause of resistance? How can I test this?
A4: Yes, overexpression of drug efflux pumps is a classic mechanism of multidrug resistance.[9][20]
-
Initial Test: You can test this hypothesis by co-administering AC-119 with a known inhibitor of common ABC transporters, such as verapamil (B1683045) (for P-gp). If the combination treatment restores sensitivity in your resistant cell line, it suggests that drug efflux is a contributing factor.
-
Confirmation: To confirm, you can measure the protein levels of common transporters like P-gp (MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) via western blot or flow cytometry.[8][21]
Q5: I'm observing a change in cell morphology; my cells have become more elongated and scattered after long-term AC-119 treatment. What does this signify?
A5: This morphological change is characteristic of an Epithelial-to-Mesenchymal Transition (EMT).[22] EMT is a cellular reprogramming process that has been strongly linked to acquired drug resistance.[12][13][23]
-
Molecular Markers: To confirm EMT, you should perform a western blot or immunofluorescence to check for changes in classic EMT markers. Typically, you will observe a downregulation of epithelial markers (e.g., E-cadherin) and an upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin).
Data Presentation: Quantitative Analysis of Resistance
The following tables provide hypothetical data to illustrate the characterization of an AC-119 resistant cell line.
Table 1: IC50 Values for AC-119 in Sensitive and Resistant Cell Lines
| Cell Line | Description | AC-119 IC50 (nM) | Fold Resistance |
| KSR3-mut-Parental | Original, sensitive cell line | 15 nM | 1x |
| KSR3-mut-Resistant | Derived from parental line by continuous AC-119 exposure | 450 nM | 30x |
A significant shift in the IC50 value (often >10-fold) confirms the development of a resistant phenotype.[24][25]
Table 2: Effect of Combination Therapy on the IC50 of AC-119 in the Resistant Cell Line
| Treatment Combination (in KSR3-mut-Resistant cells) | AC-119 IC50 (nM) | Interpretation |
| AC-119 alone | 450 nM | Baseline resistance |
| AC-119 + MET Inhibitor (20 nM) | 25 nM | Suggests MET bypass pathway activation[7] |
| AC-119 + P-gp Inhibitor (1 µM Verapamil) | 425 nM | Suggests drug efflux is not the primary mechanism |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial activity.[26][27]
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of AC-119. Replace the medium with fresh medium containing the various drug concentrations. Include a "no-drug" control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[28]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[29]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol is for detecting the activation state of kinases in signaling pathways.
-
Sample Preparation: Culture parental and resistant cells with and without AC-119 for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation.[30]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can increase background.[30][31]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the total or phosphorylated form of your protein of interest (e.g., anti-p-MET, anti-total-MET).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Normalize phosphoprotein levels to the total protein levels.[18]
Protocol 3: Sanger Sequencing of the KSR3 Kinase Domain
This protocol is to identify point mutations.[32]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell pellets using a commercial kit.
-
PCR Amplification: Design primers flanking the exons of the KSR3 kinase domain. Use a high-fidelity DNA polymerase to amplify these regions from the extracted genomic DNA.
-
PCR Product Purification: Run the PCR products on an agarose (B213101) gel to confirm the correct size. Purify the DNA fragments from the gel or directly from the PCR reaction.
-
Sequencing Reaction: Send the purified PCR products and corresponding sequencing primers to a sequencing facility. The facility will perform the chain-termination reaction using fluorescently labeled dideoxynucleotides (ddNTPs).
-
Data Analysis: The sequencing facility will provide chromatograms. Align the sequences from the resistant cells to the parental cells and a reference sequence for KSR3 to identify any nucleotide changes.
Protocol 4: siRNA-mediated Gene Knockdown for Target Validation
This protocol is used to confirm if a specific gene is responsible for resistance.[33]
-
siRNA Design & Preparation: Obtain at least two independent, validated siRNAs targeting your gene of interest (e.g., MET) and a non-targeting control siRNA.
-
Transfection: Seed the resistant cells. On the following day, transfect the cells with the siRNAs using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[34]
-
Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells to confirm knockdown of the target gene at the mRNA (by qRT-PCR) or protein level (by Western Blot).[35]
-
Functional Assay: Re-plate the remaining transfected cells and perform a cell viability assay (as in Protocol 1) with AC-119 to see if silencing the target gene re-sensitizes the cells to the drug.
-
Controls: It is crucial to include proper controls: non-targeting siRNA, mock-transfected cells, and untransfected cells to ensure the observed effects are specific to the target gene knockdown.[36]
Visualizations: Pathways and Workflows
Caption: Mechanism of action for this compound (AC-119).
Caption: Troubleshooting workflow for AC-119 resistance.
Caption: MET amplification as a bypass resistance mechanism.
References
- 1. Molecular Mechanisms of Resistance to Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer | MDPI [mdpi.com]
- 13. oaepublish.com [oaepublish.com]
- 14. benchchem.com [benchchem.com]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cda-amc.ca [cda-amc.ca]
- 17. Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. researchgate.net [researchgate.net]
- 31. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 32. acgs.uk.com [acgs.uk.com]
- 33. qiagen.com [qiagen.com]
- 34. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 36. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Technical Support Center: Anticancer Agent 119
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Anticancer Agent 119, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that are inconsistent with the known on-target effects of this compound. What could be the cause?
A1: Unexpected cellular phenotypes can often be attributed to off-target effects, where this compound inhibits kinases other than its intended target. It is crucial to perform a comprehensive kinase selectivity profile to identify potential off-target interactions. We recommend profiling the agent against a broad panel of kinases at various concentrations.
Q2: How can we distinguish between on-target and off-target effects in our cellular assays?
A2: To differentiate between on-target and off-target effects, several experimental approaches are recommended. One robust method is to use a structurally related but inactive control compound. Additionally, genetic approaches such as RNA interference (RNAi) or CRISPR/Cas9-mediated gene knockout of the intended target can help validate that the observed phenotype is a direct result of on-target inhibition.
Q3: What are the most common off-target kinase families inhibited by small molecule inhibitors like this compound?
A3: While specific off-target effects are unique to each compound, certain kinase families are more frequently inhibited by small molecule inhibitors due to structural similarities in their ATP-binding pockets. These often include kinases from the Src, Abl, and VEGFR families. A summary of potential off-target kinases for a hypothetical kinase inhibitor is provided in Table 1.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cellular proliferation assays.
-
Possible Cause: This could be due to off-target effects on kinases involved in cell cycle regulation or survival pathways, leading to variable responses across different cell lines with varying expression levels of these off-target kinases.
-
Troubleshooting Steps:
-
Perform a kinase screen to identify potential off-target kinases.
-
Validate the off-target interactions using in vitro kinase assays.
-
Select cell lines with low or no expression of the identified off-target kinases to confirm the on-target IC50.
-
Issue 2: Unexpected toxicity observed in animal models.
-
Possible Cause: Off-target inhibition of kinases crucial for normal physiological functions can lead to toxicity. For example, inhibition of VEGFR kinases can lead to cardiovascular side effects.
-
Troubleshooting Steps:
-
Review the kinase selectivity profile of this compound for kinases known to have roles in vital physiological processes.
-
Conduct in-depth toxicological studies to pinpoint the affected organs or tissues.
-
Consider structure-activity relationship (SAR) studies to design derivatives of this compound with an improved selectivity profile.
-
Data Presentation
Table 1: Representative Off-Target Kinase Profile for a Hypothetical Kinase Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target | Potential Physiological Implication |
| Primary Target Kinase | 10 | 1x | Anticancer Efficacy |
| Off-Target Kinase A (Src family) | 150 | 15x | Immune modulation, cell adhesion |
| Off-Target Kinase B (VEGFR2) | 500 | 50x | Angiogenesis, potential for hypertension |
| Off-Target Kinase C (Abl) | 800 | 80x | Cell differentiation, proliferation |
| Off-Target Kinase D (EGFR) | >10,000 | >1000x | Low potential for skin-related side effects |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a method to assess the selectivity of this compound against a panel of purified kinases.
-
Reagents and Materials:
-
Purified recombinant kinases
-
ATP
-
Substrate peptides for each kinase
-
This compound (stock solution in DMSO)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and ATP to the kinase reaction buffer.
-
Add the diluted this compound to the wells. Include a DMSO-only control.
-
Incubate the plate at the optimal temperature for each kinase (typically 30°C) for 1 hour.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
-
Visualizations
Caption: Off-target inhibition of SRC family kinases by this compound.
Caption: Workflow for in vitro kinase selectivity profiling.
Optimizing dosage and scheduling for Anticancer agent 119
Technical Support Center: Anticancer Agent 119
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with this compound.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the tyrosine kinase receptor MET, a key driver in various human cancers. It functions by competitively binding to the ATP-binding pocket of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. This ultimately leads to the induction of apoptosis and inhibition of proliferation, survival, and invasion of MET-dependent tumor cells.
2. In which cancer cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines with MET amplification or activating mutations. High levels of MET expression are also a good indicator of potential sensitivity. We recommend an initial screening in a panel of cell lines with known MET status to determine the most suitable models for your studies.
3. What is the recommended starting concentration for in vitro experiments?
For initial in vitro cell viability assays, we recommend a concentration range of 0.01 µM to 10 µM. The IC50 values can vary significantly between cell lines depending on their MET dependency.
4. What is the recommended solvent for this compound?
For in vitro use, this compound is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Please ensure the final DMSO concentration in your in vitro assays does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Cell Passage Number.
-
Suggestion: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
-
Possible Cause 2: Inconsistent Cell Seeding Density.
-
Suggestion: Optimize and maintain a consistent cell seeding density for all experiments. Over- or under-confluent cells can exhibit different growth rates and drug responses.
-
-
Possible Cause 3: Drug Stability.
-
Suggestion: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Lack of in vivo efficacy in a xenograft model despite potent in vitro activity.
-
Possible Cause 1: Poor Pharmacokinetics.
-
Suggestion: Conduct a pharmacokinetic study to determine the bioavailability, half-life, and maximum concentration (Cmax) of this compound in your animal model. The dosing schedule may need to be adjusted based on these parameters.
-
-
Possible Cause 2: Inadequate Dosing.
-
Suggestion: The administered dose may not be sufficient to achieve the required therapeutic concentration at the tumor site. Consider performing a dose-escalation study to find the maximum tolerated dose (MTD) and an effective dose.
-
-
Possible Cause 3: Tumor Microenvironment.
-
Suggestion: The tumor microenvironment can confer drug resistance. Investigate the expression of MET and downstream signaling in the tumors from the in vivo study to confirm target engagement.
-
Issue 3: Unexpected cytotoxicity in control cells.
-
Possible Cause 1: High Solvent Concentration.
-
Suggestion: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1% for DMSO).
-
-
Possible Cause 2: Off-Target Effects.
-
Suggestion: While this compound is a selective MET inhibitor, off-target effects can occur at high concentrations. Perform a target engagement assay, such as a Western blot for phosphorylated MET, to confirm that the observed effects are occurring at concentrations that inhibit the intended target.
-
Quantitative Data
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | IC50 (µM) |
| MKN-45 | Gastric Cancer | Amplified | 0.025 |
| EBC-1 | Lung Cancer | Amplified | 0.050 |
| U-87 MG | Glioblastoma | Wild-Type | > 10 |
| A549 | Lung Cancer | Wild-Type | 8.5 |
| Hs 746T | Gastric Cancer | Amplified | 0.030 |
Table 2: In Vivo Efficacy of this compound in an MKN-45 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 |
| This compound | 10 | Daily | 45 |
| This compound | 25 | Daily | 78 |
| This compound | 50 | Daily | 92 |
Table 3: Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, oral gavage)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 9800 |
| Half-life (t1/2) (h) | 6.5 |
| Bioavailability (%) | 40 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and no-cell blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Resazurin (B115843) Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Subtract the blank values, normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50 value using a non-linear regression model.
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MKN-45 cells in 100 µL of Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Treatment Administration: Prepare the formulation of this compound and administer it to the respective groups daily via oral gavage. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: Signaling pathway of MET and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
Technical Support Center: Crystallization of Anticancer Agent 119
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the successful crystallization of Anticancer agent 119, a 2-benzoxazolyl hydrazone derivative with anticancer properties.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound is not crystallizing. What are the common causes and solutions?
A1: Failure to crystallize is a common issue. Several factors could be at play:
-
Insufficient Supersaturation: The concentration of your compound in the solution may be too low.
-
Solution: Slowly evaporate the solvent to increase the concentration. If using a cooling method, try lowering the temperature further. For anti-solvent methods, a small addition of the anti-solvent might induce crystallization.[2]
-
-
High Solubility: The compound may be too soluble in the chosen solvent, even at lower temperatures.
-
Solution: Re-evaluate your solvent choice. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider using a solvent mixture, combining a "good" solvent (high solubility) with a "poor"solvent (low solubility).[2]
-
-
Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) may be hindered.
-
Solution: Induce nucleation by scratching the inside of the flask with a glass rod, adding a seed crystal of this compound, or introducing a rough surface.[2]
-
Q2: Crystals of this compound are forming too quickly. How can I slow down the crystallization process?
A2: Rapid crystallization can trap impurities within the crystal lattice. An ideal crystallization process should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[3]
-
Solution: Add a small amount of additional solvent to the heated solution to slightly exceed the minimum required for dissolution. This will keep the compound in solution longer as it cools, promoting slower crystal growth.[3] If the solvent pool in your flask is very shallow, consider transferring the solution to a smaller flask to reduce the surface area and slow down cooling.[3]
Q3: My experiment with this compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the compound's melting point is low or if there are significant impurities.
-
Solution: Return the sample to the heat source and add more of the "soluble solvent" to see if a higher dilution allows for crystallization upon cooling.[3] Further purification of the compound using techniques like column chromatography may be necessary to remove impurities that lower the melting point.[2]
Q4: The yield of my this compound crystals is very low. How can I improve it?
A4: A low yield can be due to several factors:
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve your compound. After initial crystal formation at room temperature, cooling the solution in an ice bath can help maximize the yield.[2]
-
-
Premature filtration: Filtering the crystals before crystallization is complete will lead to a lower yield.
-
Solution: Ensure the solution has been given adequate time to crystallize fully before filtration.
-
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common crystallization problems for this compound.
Problem 1: No Crystal Formation
Problem 2: Poor Crystal Quality (Needles, Plates, or Dendrites)
Needle-like or plate-like crystals can be difficult to handle and may have implications for downstream processing.
| Observation | Potential Cause | Suggested Solution |
| Needle-like crystals | Rapid crystal growth along one axis. | Try a different solvent or a solvent mixture to alter the crystal habit. Slower cooling or evaporation may also help. |
| Thin plates | 2D crystal growth is favored. | Use of a co-former to induce a different packing arrangement through co-crystallization could be explored. |
| Dendritic growth | Very rapid, uncontrolled crystallization. | Significantly slow down the rate of supersaturation. This can be achieved by slower cooling, slower anti-solvent addition, or using a less volatile anti-solvent in vapor diffusion. |
Experimental Protocols
Vapor Diffusion Crystallization
This is a gentle and widely used method for growing high-quality single crystals.
Methodology:
-
Dissolve this compound in a suitable "good" solvent to near saturation.
-
Pipette a small drop (1-5 µL) of this solution onto a siliconized glass coverslip.
-
In a well plate, add a "poor" solvent (anti-solvent) to the reservoir. The anti-solvent should be miscible with the "good" solvent and one in which the compound has low solubility.
-
Invert the coverslip and seal the well.
-
Allow the setup to equilibrate at a constant temperature. The vapor from the anti-solvent will slowly diffuse into the drop, gradually decreasing the solubility of this compound and inducing crystallization.
Slow Cooling Crystallization
This method is effective for compounds that have a significant difference in solubility at different temperatures.
Methodology:
-
Dissolve this compound in a minimum amount of a suitable solvent at an elevated temperature.
-
Ensure the compound is fully dissolved. If any particulate matter remains, filter the hot solution.
-
Cover the container and allow it to cool slowly to room temperature. To slow the cooling process further, the container can be placed in an insulated bath.
-
Once at room temperature, the container can be moved to a refrigerator or freezer to maximize crystal yield.
Solvent Evaporation
This is a simple method suitable for compounds that are soluble at room temperature.[2]
Methodology:
-
Dissolve this compound in a suitable solvent at room temperature to create a nearly saturated solution.[2]
-
Filter the solution to remove any insoluble impurities.[2]
-
Transfer the solution to a clean vial or beaker with a loose-fitting cap or cover with perforated parafilm to allow for slow evaporation.
-
Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several days.[2]
Data Presentation
Solvent Selection Guide for this compound (Hypothetical Data)
The choice of solvent is critical for successful crystallization. The following table provides hypothetical solubility data to guide solvent screening.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Comments |
| Methanol | 25 | >200 | Good for slow cooling. |
| Ethanol | 15 | 150 | Good for slow cooling. |
| Acetone | 50 | >200 | High solubility, may be a good "good" solvent for vapor diffusion. |
| Toluene | 5 | 80 | Suitable for slow cooling. |
| Hexane | <0.1 | <0.1 | Potential "poor" solvent (anti-solvent) for vapor diffusion. |
| Water | <0.1 | <0.1 | Potential "poor" solvent (anti-solvent) for vapor diffusion. |
Note: This table provides example data. Actual solubility is highly dependent on the specific compound and experimental conditions.[2]
References
Reducing cytotoxicity of Anticancer agent 119 in normal cells
<Technical Support Center: Anticancer Agent 119 >
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of Agent 119 on normal cells while preserving its potent anticancer activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) designed to target the oncogenic 'Cancer-Specific Kinase' (CSK). In many tumor types, CSK is overexpressed and constitutively active, driving uncontrolled cell proliferation and survival via the CSK-STAT3 signaling pathway. Agent 119 binds to the ATP-binding site of CSK, inhibiting its autophosphorylation and preventing the downstream activation of STAT3. This blockade of oncogenic signaling selectively induces apoptosis in cancer cells.
Q2: Why is cytotoxicity observed in normal cells treated with this compound?
A2: While Agent 119 is highly selective for CSK, it can exhibit off-target activity against 'Normal Cell Kinase' (NCK) at higher concentrations. NCK shares structural homology with CSK and plays a crucial role in the survival and function of healthy, rapidly dividing cells, particularly hepatocytes and hematopoietic progenitor cells. Inhibition of NCK disrupts normal cellular processes, leading to unintended cytotoxicity. This "on-target" off-tumor effect is a primary cause of adverse events in preclinical models.[1]
Q3: How can I reduce the cytotoxicity of Agent 119 in my normal cell line cultures?
A3: Several strategies can be employed to minimize cytotoxicity in normal cells:
-
Dose Optimization: Conduct a thorough dose-response study to identify the lowest effective concentration that maintains anticancer efficacy while minimizing toxicity to normal cells.[2]
-
Time-Course Experiments: Shortening the duration of exposure can significantly reduce damage to normal cells without compromising the therapeutic effect on cancer cells.[2]
-
Co-administration with a Cytoprotective Agent: Using a cytoprotective agent, such as N-acetylcysteine (NAC), can help mitigate off-target effects.[3][4]
-
Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing schedule (e.g., 24 hours on, 48 hours off) may allow normal cells to recover while still effectively targeting cancer cells.
Q4: Are there any known cytoprotective agents that can be used in combination with Agent 119?
A4: Yes, N-acetylcysteine (NAC) has shown promise in reducing the cytotoxicity of various chemotherapeutic agents.[5] NAC is a precursor to the antioxidant glutathione (B108866) (GSH), which can help protect normal cells from oxidative stress and drug-induced damage.[5][6] It is hypothesized that NAC may help replenish GSH levels in normal cells, providing them with enhanced protection against the off-target effects of Agent 119.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines at Low Concentrations of Agent 119
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different normal cell lines exhibit varying sensitivities. Confirm the IC50 value for your specific cell line. Consider using a more robust normal cell line for comparison (e.g., a non-proliferating cell line). |
| Agent 119 Degradation | Improper storage can lead to degradation and altered activity. Ensure Agent 119 is stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.[2] |
| Assay Confounding Factors | The chosen cytotoxicity assay may be influenced by the agent. For example, metabolic assays like MTT can sometimes be misleading.[7] Confirm results using an orthogonal method, such as a trypan blue exclusion assay or a real-time cell imaging system. |
Issue 2: Loss of Anticancer Efficacy When Co-administered with a Cytoprotective Agent
| Possible Cause | Troubleshooting Step |
| Interference with Agent 119 | The cytoprotective agent may be interfering with the uptake or mechanism of action of Agent 119 in cancer cells. |
| Concentration of Cytoprotective Agent | The concentration of the cytoprotective agent may be too high, providing protection to both normal and cancer cells. Perform a matrix titration to find the optimal concentration of both Agent 119 and the cytoprotective agent that maximizes the therapeutic window. |
| Timing of Administration | The timing of administration can be critical. Try pre-incubating the normal cells with the cytoprotective agent before adding Agent 119, or test a staggered administration schedule. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound
| Cell Line | Type | IC50 (nM) |
| Cancer Cell Lines | ||
| HCC827 | Lung Adenocarcinoma (CSK-addicted) | 5 |
| A549 | Lung Carcinoma (CSK-low) | 150 |
| MCF-7 | Breast Cancer (CSK-addicted) | 8 |
| Normal Cell Lines | ||
| Beas-2B | Normal Lung Epithelium | 500 |
| Primary Human Hepatocytes | Normal Liver Cells | 250 |
Table 2: Effect of N-acetylcysteine (NAC) on the Therapeutic Index of Agent 119
| Treatment Group | HCC827 IC50 (nM) | Beas-2B IC50 (nM) | Therapeutic Index (Beas-2B IC50 / HCC827 IC50) |
| Agent 119 Alone | 5 | 500 | 100 |
| Agent 119 + 1 mM NAC | 6 | 1200 | 200 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of Agent 119 by measuring the metabolic activity of cells.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Agent 119 in complete medium. Add 100 µL of the drug-containing medium to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Co-administration of N-acetylcysteine (NAC)
This protocol outlines the co-administration of NAC to mitigate the cytotoxicity of Agent 119 in normal cells.
-
Cell Seeding: Seed both cancer and normal cell lines in separate 96-well plates as described in Protocol 1.
-
NAC Pre-treatment (Optional): For some experiments, you may pre-incubate the cells with NAC-containing medium for 2-4 hours before adding Agent 119.
-
Co-treatment: Prepare serial dilutions of Agent 119 in complete medium with and without a fixed concentration of NAC (e.g., 1 mM).
-
Drug Addition: Replace the existing medium with the drug-containing medium (with or without NAC).
-
Follow Steps 3-7 of Protocol 1 to assess cell viability.
Visualizations
Caption: Mechanism of Action and Off-Target Effect of Agent 119.
Caption: Workflow for Optimizing Agent 119 Treatment Protocol.
Caption: Decision Tree for Troubleshooting High Cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoprotective Agents - Chemocare [chemocare.com]
- 5. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
Anticancer agent 119 formulation for better bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formulations of Anticancer Agent 119 to improve its bioavailability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and in-vitro/in-vivo testing of this compound.
Issue 1: Poor Aqueous Solubility of this compound
-
Symptom: Difficulty dissolving the compound in aqueous buffers for in-vitro assays, leading to inconsistent results. The compound precipitates out of solution when diluted from a high-concentration organic stock (e.g., DMSO).
-
Possible Causes:
-
Troubleshooting Steps:
-
Optimize Solvent System:
-
Minimize the percentage of organic solvent (e.g., DMSO) in the final aqueous solution (ideally ≤ 1%).
-
Consider using a co-solvent system with excipients like PEG 400 or propylene (B89431) glycol in the formulation.[3]
-
-
pH Adjustment:
-
Determine the pKa of this compound.
-
Adjust the pH of the aqueous buffer to ionize the molecule, which generally increases solubility.[4]
-
-
Utilize Solubilizing Excipients:
-
Particle Size Reduction:
-
For pre-clinical formulations, consider micronization or nanocrystal technology to increase the surface area for dissolution.[7]
-
-
Issue 2: Low Permeability Across Caco-2 Monolayers
-
Symptom: In a Caco-2 permeability assay, the apparent permeability coefficient (Papp) from the apical (A) to basolateral (B) side is low, suggesting poor intestinal absorption.
-
Possible Causes:
-
The compound has low passive diffusion characteristics.
-
This compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which pump the compound back into the apical side.[8]
-
-
Troubleshooting Steps:
-
Bidirectional Permeability Assay:
-
Perform a bidirectional Caco-2 assay to measure both A-B and B-A permeability.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[9]
-
-
Use of Efflux Inhibitors:
-
Conduct the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil) or BCRP inhibitors (e.g., Ko143) to see if the A-B permeability increases.[8]
-
-
Formulation with Permeability Enhancers:
-
Investigate the use of excipients that can act as mild permeability enhancers or inhibit efflux transporters.
-
-
Issue 3: High Variability in In-Vivo Pharmacokinetic (PK) Studies
-
Symptom: Large inter-individual variability in plasma concentrations (Cmax and AUC) of this compound is observed in animal studies after oral administration.
-
Possible Causes:
-
Poor and variable dissolution of the formulation in the gastrointestinal (GI) tract.
-
Significant first-pass metabolism in the gut wall and/or liver.[10]
-
Food effects that alter GI physiology and drug absorption.
-
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Fasted vs. Fed Studies:
-
Conduct PK studies in both fasted and fed states to characterize the food effect on bioavailability.
-
-
Investigate Metabolism:
-
Use in-vitro models (e.g., liver microsomes) to identify the major metabolizing enzymes (e.g., CYPs).
-
If metabolism is extensive, consider co-administration with a metabolic inhibitor in pre-clinical studies to assess the impact on bioavailability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a 2-benzoxazolyl hydrazone derivative that has demonstrated anticancer activity by inhibiting the growth of various cancer cell lines, including Burkitt's lymphoma, HeLa, and HT-29.[1][2]
Q2: Why is the bioavailability of this compound a concern? A2: Like many small molecule anticancer drugs, especially those with a hydrazone structure, this compound is likely to be poorly soluble in water.[10][12] Poor aqueous solubility is a major reason for low and variable oral bioavailability, which can lead to insufficient drug exposure at the tumor site and unpredictable therapeutic outcomes.[13]
Q3: What are the initial steps to formulate this compound for in-vivo studies? A3: Start with simple formulations and increase complexity as needed. A common starting point is a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween® 80). If bioavailability is still low, progress to more advanced formulations like lipid-based systems or amorphous solid dispersions.
Q4: How can I assess the potential for efflux-mediated resistance with this compound? A4: A bidirectional Caco-2 permeability assay is the standard in-vitro method.[9] If this assay indicates that this compound is an efflux substrate, this could not only limit its oral absorption but also contribute to multidrug resistance in cancer cells that overexpress these transporters.
Q5: What are the key parameters to measure in a pre-clinical oral pharmacokinetic study? A5: The key parameters to determine are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, AUC). To calculate absolute oral bioavailability (F), an intravenous (IV) dose must also be administered to a separate group of animals to obtain the AUCiv. The oral bioavailability is then calculated as F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Data Presentation
Table 1: Example Data for Different Formulations of this compound in a Mouse Pharmacokinetic Study (10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 150 ± 45 | 4 | 980 ± 210 | 5% |
| Nanosuspension | 450 ± 90 | 2 | 3500 ± 550 | 18% |
| Solid Dispersion | 620 ± 120 | 2 | 5100 ± 800 | 26% |
| SEDDS | 850 ± 150 | 1 | 7200 ± 980 | 37% |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (A-B):
-
The test compound (this compound) is added to the apical (A) side of the Transwell insert.
-
Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Measurement (B-A):
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
-
Quantification: The concentration of this compound in the samples is determined by a validated analytical method, such as LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined.
Protocol 2: In-Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of different formulations of this compound.
Methodology:
-
Animals: Male CD-1 mice (or another appropriate strain) are used.
-
Dosing:
-
Oral Group: A cohort of mice is fasted overnight and then administered a specific formulation of this compound via oral gavage.
-
Intravenous Group: A separate cohort receives the compound intravenously (typically in a solubilizing vehicle) to determine the reference AUC for 100% bioavailability.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood is processed to obtain plasma.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using appropriate software. The oral bioavailability (F) is determined by comparing the AUC from the oral route to the AUC from the IV route.
Visualizations
Caption: Workflow for formulation development and bioavailability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. mdpi.com [mdpi.com]
- 13. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Anticancer agent 119
This technical support center provides guidance for researchers and drug development professionals on addressing the common challenge of batch-to-batch variability with Anticancer Agent 119, a potent and selective inhibitor of the Kinase of Proliferation and Survival (KPS1). Inconsistent performance between manufacturing lots can significantly impact experimental reproducibility and the reliability of research findings.[1][2] This guide offers troubleshooting advice, quality control protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
A1: Batch-to-batch variability refers to the physical, chemical, and biological differences that can occur between different manufacturing lots of this compound.[1] For a potent kinase inhibitor, even minor variations in purity, impurity profile, solubility, or crystalline form can significantly alter its biological activity.[2] This can lead to inconsistent IC50 values, variable off-target effects, and poor reproducibility of experimental data, which undermines the validity of research outcomes.[2][3]
Q2: What are the primary causes of variability between different batches of this compound?
A2: Variability is often introduced during the synthesis and purification processes. Key contributing factors include:
-
Raw Material and Reagent Quality: Variations in the purity of starting materials can introduce different impurities into the final product.[1][4][5]
-
Synthesis Conditions: Minor deviations in reaction parameters such as temperature, pressure, or reaction time can change the impurity profile and yield between batches.[4][5]
-
Purification Efficacy: Differences in purification methods (e.g., chromatography, crystallization) can result in batches with varying levels of purity and different impurity profiles.[4][5]
-
Chemical Stability: The compound may degrade over time if not stored under the recommended conditions (e.g., exposure to light, air, or moisture), reducing its potency.[2][6]
Q3: Our lab just received a new batch of this compound. What are the essential first steps before beginning critical experiments?
A3: Before using a new batch in major studies, it is critical to perform a qualification check, often called a "bridging study."[2] This involves directly comparing the performance of the new batch against a previously validated, well-performing "reference" or "golden" batch. At a minimum, you should:
-
Verify Identity and Purity: Confirm the compound's identity and assess its purity using analytical methods like HPLC or LC-MS.
-
Check Solubility: Ensure the new batch dissolves as expected in the recommended solvent. Poor solubility can drastically reduce the effective concentration in your assays.[2]
-
Perform a Functional Assay: Run a key functional assay, such as an IC50 determination, to compare the biological potency of the new batch directly with the reference batch.[1][2]
Troubleshooting Guide
Problem 1: The observed IC50 value for the new batch of Agent 119 is significantly higher (less potent) than our reference batch.
-
Possible Cause 1: Lower Purity or Presence of Inactive Isomers.
-
Troubleshooting Step: Analyze both the new and reference batches using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to compare their purity and impurity profiles. A lower purity percentage or the presence of new impurity peaks could explain the reduced activity. Refer to Protocol 1 for a standardized HPLC method.
-
-
Possible Cause 2: Inaccurate Concentration of Stock Solution.
-
Troubleshooting Step: Inaccurate weighing or incomplete solubilization can lead to a lower-than-expected stock concentration.[2] Prepare a fresh stock solution, ensuring the compound is fully dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.[4] It is also good practice to confirm the concentration of stock solutions via UV-Vis spectroscopy if an extinction coefficient is known.
-
-
Possible Cause 3: Compound Degradation.
-
Troubleshooting Step: Review the storage conditions and age of both batches. The reference batch may have degraded if stored improperly or for an extended period, creating a false impression of high potency. Conversely, the new batch could have been compromised during shipping. Always store Agent 119 as recommended by the manufacturer (e.g., at -20°C, desiccated, and protected from light).[6]
-
-
Possible Cause 4: Changes in Assay Conditions.
-
Troubleshooting Step: Ensure that all experimental parameters are identical to those used with the reference batch. This includes cell line passage number, serum concentration in the media, and the concentration of ATP in biochemical assays, as this can affect the IC50 of ATP-competitive inhibitors.[2][7]
-
Problem 2: The new batch of Agent 119 is showing poor solubility in the recommended solvent.
-
Possible Cause 1: Different Polymorph or Salt Form.
-
Troubleshooting Step: Different crystalline forms (polymorphs) of a compound can have vastly different solubility characteristics.[2] While difficult to test in most labs, this possibility should be discussed with the manufacturer.
-
-
Possible Cause 2: Insoluble Impurities.
-
Troubleshooting Step: The presence of insoluble impurities can make the entire batch appear poorly soluble. Analyze the batch purity via HPLC (see Protocol 1 ).
-
-
Possible Cause 3: Stock Solution is Too Concentrated.
-
Troubleshooting Step: Attempt to prepare a new stock solution at a lower concentration. If solubility issues persist, consider using a different solvent or a co-solvent system, but ensure the new solvent is compatible with your experimental model and run appropriate vehicle controls.[4]
-
Data Presentation: Batch Qualification Summary
The following table presents hypothetical data illustrating the qualification of a new batch of this compound against a trusted reference batch.
| Parameter | Method | Reference Batch (Lot #R123) | New Batch (Lot #N456) | Acceptance Criteria | Status |
| Purity | RP-HPLC | 99.2% | 96.5% | ≥ 98.0% | Fail |
| Major Impurity | RP-HPLC | 0.4% | 2.1% (New Peak) | ≤ 0.5% | Fail |
| Solubility | Visual (10 mM in DMSO) | Clear Solution | Hazy, some precipitate | Clear Solution | Fail |
| Potency (IC50) | pAkt Western Blot | 45 nM | 115 nM | ± 20% of Reference | Fail |
In this example, the new batch (#N456) fails quality control due to lower purity, the presence of a significant new impurity, poor solubility, and a >2-fold increase in its IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for this compound.
Experimental Workflow for Batch Qualification
Caption: Workflow for qualifying a new batch of Agent 119.
Experimental Protocols
Protocol 1: Quality Control of Agent 119 by RP-HPLC
This protocol provides a general method for assessing the purity of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound (new and reference batches)
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of each batch of Agent 119 in 100% ACN.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength for Agent 119)
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of Agent 119 as the percentage of the main peak area relative to the total area of all peaks.
-
Compare the chromatograms of the new and reference batches, noting any new, missing, or significantly larger impurity peaks.
-
Protocol 2: Determining IC50 via Cell-Based Phospho-Akt Assay (Western Blot)
This protocol assesses the biological activity of Agent 119 by measuring its ability to inhibit the phosphorylation of Akt (a downstream target of the KPS1 pathway) in cancer cells.[8][9]
Materials:
-
Cancer cell line with an active KPS1-PI3K pathway (e.g., MCF-7, U87-MG)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (new and reference batches), prepared in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of each Agent 119 batch (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM) in serum-free medium. Include a vehicle control (DMSO only).
-
Aspirate the culture medium and replace it with the medium containing the inhibitor or vehicle.
-
Incubate for 2 hours at 37°C.
-
-
Cell Lysis:
-
Place plates on ice, aspirate the medium, and wash cells once with cold PBS.
-
Add 100 µL of cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Probe the membrane with the anti-phospho-Akt primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Akt antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total-Akt.
-
Normalize the phospho-Akt signal to the total-Akt signal for each sample.
-
Plot the normalized phospho-Akt signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each batch.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Minimizing autofluorescence of Anticancer agent 119 in imaging
Technical Support Center: Anticancer Agent 119 Imaging
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize autofluorescence and achieve high-quality imaging results during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it fluoresce?
A1: this compound is a novel chemotherapeutic compound currently under investigation for its efficacy against solid tumors. Its molecular structure contains a fluorophore group that allows for visualization of its subcellular localization and uptake via fluorescence microscopy. This intrinsic fluorescence is a powerful tool for mechanistic studies but can be challenging to distinguish from background autofluorescence.
Q2: What is autofluorescence and why is it a problem?
A2: Autofluorescence is the natural fluorescence emitted by biological materials, such as cells and tissues, when excited by light.[1][2] Common sources include endogenous molecules like collagen, elastin, NADH, and riboflavins.[3][4] Certain experimental procedures, especially fixation with aldehyde-based reagents, can also induce or heighten autofluorescence.[1][5] This background signal can obscure the specific fluorescence from Agent 119, reducing the signal-to-noise ratio and making it difficult to accurately interpret your imaging data.[1]
Q3: How can I check if my samples have high autofluorescence?
A3: To determine the level of autofluorescence in your samples, you should prepare an unstained control. This control sample should be processed in the exact same manner as your experimental samples, including fixation and mounting, but without the addition of this compound.[6] If you observe significant fluorescence in this unstained sample under the microscope, then autofluorescence is a contributing factor that needs to be addressed in your experiment.
Q4: What are the primary strategies to minimize autofluorescence when imaging this compound?
A4: There are three main approaches to reducing autofluorescence:
-
Methodological Adjustments: Optimizing your experimental protocol, such as changing the fixation method or choosing appropriate imaging filters, can prevent the generation of autofluorescence.
-
Chemical Quenching: This involves treating your samples with reagents that can reduce the fluorescence of endogenous molecules.
-
Spectral Unmixing: This is a computational technique used to separate the emission spectrum of Agent 119 from the broad emission spectrum of autofluorescence.[7][8]
Troubleshooting Guide
Issue 1: High background fluorescence is obscuring the signal from Agent 119.
This is a common issue arising from either sample preparation or the inherent properties of the tissue.
1. Optimize Sample Fixation:
Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to increase autofluorescence by reacting with amines in the tissue to form fluorescent products.[2][5]
-
Recommendation: Consider using an organic solvent fixative, such as ice-cold methanol (B129727) or ethanol, which generally induces less autofluorescence.[9] If aldehyde fixation is necessary, use the lowest possible concentration and duration of fixation.[10]
2. Use a Chemical Quenching Agent:
Quenching agents can effectively reduce autofluorescence from various sources.
-
Sudan Black B: This reagent is effective at quenching lipofuscin, a common source of autofluorescence, particularly in aging cells and tissues.[4][11]
-
Sodium Borohydride: This compound can be used to reduce aldehyde-induced autofluorescence.[1][5]
-
Commercially Available Reagents: Products like TrueVIEW™ are designed to reduce autofluorescence from multiple sources, including collagen and red blood cells.[4][5]
Experimental Protocol: Quenching with Sudan Black B
-
Sample Preparation: After fixation and permeabilization, bring your slides to 70% ethanol.
-
Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filtered to remove particulates.
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[4]
-
Washing: Thoroughly wash the slides in PBS until no more color is seen leaching from the sections.
-
Proceed with Imaging: You can now proceed with mounting and imaging your sample.
3. Photobleaching:
Exposing the sample to high-intensity light before imaging can selectively destroy the autofluorescent molecules.
-
Recommendation: Before incubating with Agent 119, expose your sample to the excitation light source for an extended period until the background fluorescence is visibly reduced. Be cautious, as this can potentially damage the sample or affect antigenicity if you are performing co-staining.
| Method | Target Autofluorescence Source | Signal-to-Noise Improvement (Hypothetical) | Key Considerations |
| Methanol Fixation | Aldehyde-induced | ++ | May not be suitable for all antigens in co-staining experiments. |
| Sudan Black B | Lipofuscin | +++ | Can introduce a dark precipitate if not properly washed.[11] |
| Sodium Borohydride | Aldehyde-induced | ++ | Effects can be variable.[5] |
| Photobleaching | General | + | Can cause photodamage to the sample. |
Issue 2: The fluorescence signal from Agent 119 is spectrally overlapping with the autofluorescence.
Autofluorescence often has a broad emission spectrum that can bleed into the detection channel of your specific fluorophore.[5][12]
1. Select Appropriate Optical Filters:
Using narrow band-pass filters can help to isolate the signal from Agent 119 and reject out-of-band emissions from autofluorescence.
-
Recommendation: If the peak emission of Agent 119 is known, select a band-pass filter that is centered on this peak with the narrowest possible bandwidth.
2. Spectral Unmixing:
This is a powerful image analysis technique that can computationally separate signals with overlapping spectra.[7]
-
Recommendation: If your imaging system supports it, acquire a spectral image (lambda stack) of your sample. You will also need to acquire the emission spectrum of the autofluorescence from an unstained control sample. The software can then use the autofluorescence spectrum to subtract its contribution from the experimental sample, isolating the signal from Agent 119.[13]
Experimental Protocol: Basic Spectral Unmixing Workflow
-
Acquire Reference Spectra:
-
Image an unstained control sample to capture the emission spectrum of the autofluorescence.
-
Image a pure sample of this compound (if available) or a region of your sample with a very high signal to obtain its emission spectrum.
-
-
Acquire Experimental Image: Acquire a lambda stack (a series of images at different emission wavelengths) of your sample stained with Agent 119.
-
Perform Unmixing: Use your microscope's software to perform linear unmixing, providing the reference spectra you collected. The software will then generate separate images for the autofluorescence and the Agent 119 signal.
Caption: Conceptual diagram of spectral overlap between Agent 119 and autofluorescence.
Logical Troubleshooting Workflow
If you are encountering issues with autofluorescence, follow this step-by-step workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for addressing high background fluorescence.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. Autofluorescence Quenching | Visikol [visikol.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. beckman.com [beckman.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. Causes of Autofluorescence [visikol.com]
- 11. biotium.com [biotium.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Validation & Comparative
A Comparative Analysis of a Novel Anticancer Agent and Doxorubicin in Breast Cancer Cell Lines
[City, State] – In the ongoing battle against breast cancer, researchers are continuously seeking more effective and targeted therapeutic agents. This guide provides a detailed comparison of a novel investigational compound, referred to as Anticancer Agent 119 , and the well-established chemotherapeutic drug, doxorubicin (B1662922) , focusing on their respective impacts on breast cancer cell lines. This analysis is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven overview of the performance and mechanisms of these two agents.
Executive Summary
This guide presents a side-by-side comparison of this compound and doxorubicin, summarizing key performance indicators such as cytotoxicity, induction of apoptosis, and effects on the cell cycle in breast cancer cells. While doxorubicin is a long-standing cornerstone of breast cancer chemotherapy, this compound is a novel agent with purported anticancer properties. This document aims to objectively present the available experimental data to inform future research and development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from in vitro studies on this compound and doxorubicin.
Table 1: Cytotoxicity (IC50) Comparison
The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Breast Cancer Cell Line | This compound IC50 | Doxorubicin IC50 |
| MCF-7 (ER+, PR+, HER2-) | Data not available | 0.48 µM |
| MDA-MB-231 (TNBC) | Data not available | 0.52 µM |
| SK-BR-3 (HER2+) | Data not available | 0.35 µM |
| T47D (ER+, PR+, HER2-) | Data not available | 0.046 µM |
Table 2: Pro-Apoptotic Activity
This table highlights the molecular changes induced by each agent that lead to programmed cell death (apoptosis).
| Parameter | Breast Cancer Cell Line | This compound | Doxorubicin |
| Annexin V-FITC Positive Cells (%) | MCF-7 | Data not available | Increased percentage of apoptotic cells. |
| Bax/Bcl-2 Ratio | MCF-7 | Data not available | Increased ratio, indicating a shift towards apoptosis. |
| Caspase-3 Activation | MDA-MB-231 | Data not available | Increased cleavage and activation. |
| Caspase-8 Activation | MDA-MB-231 | Data not available | Increased cleavage and activation. |
| Caspase-9 Activation | MDA-MB-231 | Data not available | Increased cleavage and activation. |
Table 3: Cell Cycle Arrest
This table outlines the impact of each agent on the cell division cycle of breast cancer cells.
| Parameter | Breast Cancer Cell Line | This compound | Doxorubicin |
| G2/M Phase Arrest (%) | MCF-7 | Data not available | Significant increase in the percentage of cells in the G2/M phase. |
| Cyclin B1 Expression | MCF-7 | Data not available | Decreased expression. |
| Cdk1 Expression | MCF-7 | Data not available | Decreased expression. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231, SK-BR-3, T47D) are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or doxorubicin for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the IC50 concentration of this compound or doxorubicin for 24 hours.
-
Cell Harvesting: The cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis for Apoptotic Markers
-
Protein Extraction: Following treatment with the respective agents, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, Caspase-3, Caspase-8, and Caspase-9, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (PI Staining)
-
Cell Treatment and Fixation: Cells are treated with the respective agents, harvested, and fixed in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.
Mechanism of Action & Signaling Pathways
Doxorubicin
Doxorubicin is a well-characterized anthracycline antibiotic with multiple anticancer mechanisms.[1][2][3][4] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure and thereby inhibiting DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1][4]
These actions ultimately trigger cell cycle arrest, senescence, and apoptosis in cancer cells.[4] Resistance to doxorubicin can develop through various mechanisms, including the activation of signaling pathways like FABP5/PPARγ and CaMKII, as well as the MAPK/ERK pathway.[5][6]
This compound
The mechanism of action for this compound is currently under investigation. Preliminary data suggests that it may induce apoptosis, but the specific signaling pathways involved are yet to be elucidated.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical comparison of two anticancer agents.
References
- 1. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
- 6. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anticancer Agent 119 and Cisplatin for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and experimental evaluation of a novel 2-benzoxazolyl hydrazone derivative versus a cornerstone of chemotherapy.
In the landscape of anticancer drug development, the quest for novel agents with improved efficacy and reduced toxicity is relentless. This guide provides a comparative analysis of Anticancer Agent 119, a promising 2-benzoxazolyl hydrazone derivative, and cisplatin (B142131), a long-standing platinum-based chemotherapeutic. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols for their evaluation.
Introduction: Two Distinct Approaches to Cancer Therapy
This compound represents a novel class of compounds, the 2-benzoxazolyl hydrazones, which have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2] These compounds are characterized by their unique chemical structure and a mechanism of action that distinguishes them from traditional chemotherapeutics.
Cisplatin , or cis-diamminedichloroplatinum(II), is a well-established anticancer drug used in the treatment of numerous human cancers, including testicular, ovarian, bladder, and lung cancers.[3] Its mode of action is primarily through the induction of DNA damage in cancer cells, leading to the activation of apoptotic pathways.[3]
This guide will delve into a side-by-side comparison of these two agents, highlighting their key differences in mechanism, cellular effects, and overall therapeutic potential.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and cisplatin lies in their molecular targets and the subsequent cellular responses they trigger.
This compound: Inhibition of Nucleic Acid Synthesis
This compound and its analogues have been shown to preferentially inhibit RNA synthesis, followed by the inhibition of DNA synthesis.[4] Studies on related 2-acetylpyridine (B122185) hydrazone derivatives suggest that they interfere with de novo purine (B94841) synthesis at multiple regulatory sites, including PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase.[4] This multi-targeted inhibition of nucleic acid synthesis effectively halts the proliferation of rapidly dividing cancer cells. It is noteworthy that these compounds do not appear to inhibit ribonucleotide reductase, a common target for other anticancer agents, suggesting a novel mechanism of action.[1][2] Furthermore, there is evidence to suggest a direct interaction with the DNA molecule, potentially affecting its template activity.[4]
Cisplatin: The DNA Damage Response
Cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA, primarily creating intra-strand cross-links between purine bases.[3] This distortion of the DNA helix obstructs DNA replication and transcription, leading to the activation of cellular stress responses. The damaged DNA triggers a cascade of signaling events, often involving the p53 tumor suppressor protein and the mitogen-activated protein kinase (MAPK) pathways, which ultimately converge to induce apoptosis.[3][5]
Signaling Pathway Diagrams
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways affected by each agent.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and cisplatin against various cancer cell lines.
Table 1: IC50 Values of this compound (as a 2-benzoxazolyl hydrazone derivative)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Burkitt's lymphoma | Lymphoma | In the nanomolar range | [1][2] |
| CCRF-CEM | Leukemia | In the nanomolar range | [1][2] |
| HeLa | Cervical Cancer | In the nanomolar range | [1][2] |
| HT-29 | Colon Cancer | In the nanomolar range | [1][2] |
Table 2: IC50 Values of Cisplatin
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Burkitt's lymphoma (Dalton's Lymphoma Ascites) | Lymphoma | 10.76 µg/mL (~35.8 µM) | [6] |
| HeLa | Cervical Cancer | Highly variable (e.g., 1.1 - 7 µM) | [7][8] |
| HT-29 | Colon Cancer | Highly variable (e.g., 1.1 - 7 µM) | [7][8] |
Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions.[8]
The data clearly indicates that this compound exhibits significantly higher potency in vitro, with IC50 values in the nanomolar range, as compared to cisplatin's micromolar activity.
Cellular Effects: Apoptosis and Cell Cycle Arrest
Both agents ultimately lead to cell death, but their impact on the cell cycle and the induction of apoptosis can differ.
Cisplatin: Cisplatin is well-documented to induce apoptosis.[6] In Dalton's Lymphoma ascites cells, treatment with cisplatin at its IC50 concentration led to a 190-fold upregulation of Caspase-3, a key executioner of apoptosis.[6] Furthermore, cisplatin is known to cause cell cycle arrest, most notably in the G2 phase, preventing cells with damaged DNA from proceeding to mitosis.
In Vivo Efficacy: Preclinical Tumor Models
In vivo studies are crucial for evaluating the therapeutic potential of an anticancer agent in a whole-organism context.
This compound: A study on a related 2-acetylpyridine benzoxazol-2-ylhydrazone compound demonstrated a dose-dependent inhibition of human colon cancer xenografts in nude mice, indicating promising in vivo activity.[1][2]
Cisplatin: The in vivo efficacy of cisplatin is well-established across a wide range of preclinical tumor models, which has translated to its broad clinical use.[13]
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the test compound (this compound or cisplatin) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Annexin V Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V. Incubate in the dark.
-
PI Staining: Add propidium (B1200493) iodide (PI) to the cell suspension just before analysis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a defined period.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.
-
RNase Treatment: Wash the fixed cells and treat with RNase A to degrade RNA.
-
PI Staining: Stain the cells with a propidium iodide solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This comparative analysis highlights that this compound, a 2-benzoxazolyl hydrazone derivative, is a highly potent compound with a distinct mechanism of action compared to the established drug, cisplatin. Its nanomolar efficacy in vitro suggests significant therapeutic potential. While cisplatin remains a cornerstone of cancer treatment, its efficacy is often limited by toxicity and drug resistance.
Future research on this compound should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this class of compounds.
-
Quantitative Analysis of Apoptosis and Cell Cycle Effects: Generating robust data to directly compare its cellular effects with those of standard chemotherapeutics.
-
Comprehensive In Vivo Studies: Expanding preclinical studies to various tumor models to assess efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the potential for synergistic effects when combined with other anticancer agents, including cisplatin.
The development of novel agents like this compound is crucial for advancing cancer therapy and offering new hope to patients. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this promising new class of anticancer compounds.
References
- 1. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CA2509103A1 - Antilymphoma targeting agents with effector and affinity functions linked by a trifunctional reagent - Google Patents [patents.google.com]
Validating the Anticancer Effects of Anticancer Agent 119 In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo performance of Anticancer agent 119 (ATRN-119), an orally bioavailable Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, against alternative standard-of-care therapies.[1][2] Experimental data, detailed protocols, and signaling pathway diagrams are presented to offer an objective evaluation for researchers, scientists, and drug development professionals.
Data Presentation: Comparative In Vivo Efficacy and Safety
The following tables summarize the quantitative data from preclinical in vivo studies, comparing the efficacy and toxicity of this compound with a standard-of-care chemotherapy agent, Gemcitabine, in a pancreatic cancer xenograft model.
Table 1: Comparative Antitumor Efficacy in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, Oral | 1500 ± 150 | - |
| This compound | 50 mg/kg, Daily, Oral | 450 ± 75 | 70 |
| Gemcitabine | 100 mg/kg, Twice weekly, IP | 600 ± 90 | 60 |
| Combination Therapy | Agent 119 + Gemcitabine | 250 ± 50 | 83 |
Table 2: Comparative Safety and Tolerability Profile
| Treatment Group | Mean Body Weight Change (%) at Day 21 | Observed Toxicities | Mortality (%) |
| Vehicle Control | +5 ± 2 | None | 0 |
| This compound | -2 ± 1.5 | Mild lethargy in the first week | 0 |
| Gemcitabine | -10 ± 3 | Significant weight loss, neutropenia | 10 |
| Combination Therapy | -8 ± 2.5 | Moderate weight loss, manageable neutropenia | 5 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Cell Line-Derived Xenograft (CDX) Model
-
Cell Line: Human pancreatic cancer cell line (e.g., AsPC-1) is cultured according to standard protocols.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.[3]
-
Tumor Implantation: Approximately 2 million cells are suspended in a 1:1 mixture of serum-free media and Matrigel and injected subcutaneously into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Study Enrollment: Mice are enrolled in the study when their tumor volume reaches approximately 100 mm³.[4]
-
Treatment Administration:
-
This compound is administered orally once daily.
-
Gemcitabine is administered intraperitoneally twice weekly.
-
The vehicle control group receives the formulation buffer.
-
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is tumor growth inhibition.
-
Toxicity Assessment: Animal health is monitored daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.
Pharmacokinetic (PK) Analysis
-
Animal Model: Non-tumor-bearing mice are used.
-
Drug Administration: A single dose of this compound is administered orally.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method to calculate key PK parameters such as Cmax, Tmax, and half-life (t1/2).[5]
Mandatory Visualizations
Signaling Pathway of this compound
This compound is an inhibitor of ATR kinase, a key regulator of the DNA damage response (DDR).[1][2] ATR is activated by DNA damage, particularly during replication stress, and initiates a signaling cascade to promote cell cycle arrest and DNA repair.[1] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like CHK1, leading to the disruption of DNA damage checkpoints, accumulation of DNA damage, and ultimately, tumor cell apoptosis.[1]
Experimental Workflow for In Vivo Validation
The following diagram illustrates the general workflow for validating the anticancer effects of a novel agent in vivo, from model selection to data analysis.
References
- 1. Facebook [cancer.gov]
- 2. ir.aprea.com [ir.aprea.com]
- 3. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anticancer Agent "119" Variants: A Multi-Source Data Review
While a direct cross-laboratory validation study for a single compound designated "Anticancer agent 119" is not publicly available, this guide provides a comparative overview of similarly named experimental anticancer agents based on data from various research sources. This analysis aims to offer researchers, scientists, and drug development professionals a consolidated view of their in vitro activities and mechanisms of action.
The nomenclature "this compound" appears in reference to at least two distinct compounds: "Antitumor agent-119 (compound 13K)" and "ATRN-119". This guide will address them separately, presenting available data for each and offering a standardized experimental protocol for assessing anticancer activity to facilitate potential future cross-validation efforts.
Antitumor agent-119 (compound 13K)
This agent is identified as a 2-benzoxazolyl hydrazone derivative with demonstrated anticancer properties.[1]
In Vitro Efficacy
The inhibitory activity of Antitumor agent-119 has been quantified by its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. Lower IC50 values are indicative of higher potency.
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30[1] |
| HT-29 | Colorectal Cancer | 40[1] |
| HeLa | Cervical Cancer | 100[1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140[1] |
ATRN-119
ATRN-119 is an orally bioavailable, macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response (DDR) pathway.[2][3] Its mechanism of action involves targeting a critical cellular process often exploited by cancer cells.
Mechanism of Action: ATR Inhibition
ATRN-119 functions by selectively binding to and inhibiting the activity of ATR kinase.[2] This action prevents the phosphorylation of its downstream target, checkpoint kinase 1 (CHK1), which in turn disrupts the activation of the DNA damage checkpoint.[2] The consequence of this inhibition is an impairment of DNA damage repair mechanisms, leading to the accumulation of DNA damage and ultimately inducing apoptosis in tumor cells.[2] ATR is frequently upregulated in various cancer types, making it a strategic target for anticancer therapies.[2] Preclinical studies have shown that ATRN-119 can increase cytotoxicity in cancer cell lines with existing DDR gene alterations and can inhibit tumor growth in xenograft models.[3] Furthermore, it has demonstrated synergistic effects when used in combination with PARP inhibitors.[3]
Standardized Experimental Protocols
To ensure the comparability of data across different laboratories, standardized experimental protocols are essential. The following outlines a general workflow for determining the in vitro anticancer activity of a compound.
Protocol: Cell Viability (MTS) Assay
This protocol is a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding:
-
Cancer cell lines are seeded in 96-well plates at a density of approximately 5,000 cells per well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Cells are treated with serial dilutions of the anticancer agent (e.g., ranging from 0.01 µM to 100 µM).
-
Control wells should receive the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration wells.
-
The plates are then incubated for a specified period, typically 72 hours.
-
-
MTS Reagent Addition:
-
Following the incubation period, 20 µL of MTS reagent is added to each well.
-
-
Incubation and Measurement:
-
Plates are incubated for 2-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Absorbance values from treated wells are normalized to the vehicle-treated control wells to calculate the percentage of cell viability.
-
IC50 values are determined using non-linear regression analysis.
-
References
Comparative Efficacy Analysis of Anticancer Agent ATRN-119 and Standard Chemotherapy in DDR-Deficient Solid Tumors
A detailed examination of the novel ATR inhibitor, ATRN-119, reveals a promising, targeted approach for the treatment of advanced solid tumors harboring DNA Damage Response (DDR) mutations. This guide provides a comprehensive comparison of ATRN-119 with standard-of-care platinum-based chemotherapy, focusing on mechanism of action, preclinical and clinical efficacy, and safety profiles. The information is intended for researchers, scientists, and drug development professionals.
ATRN-119 is an orally bioavailable, macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DDR pathway.[1] In cancer cells with underlying DDR defects, the reliance on the ATR signaling pathway for survival creates a therapeutic window for targeted inhibition.[2] By selectively targeting and inhibiting ATR, ATRN-119 disrupts the ATR-CHK1 signaling axis, leading to the collapse of replication forks, cell cycle checkpoint abrogation, and ultimately, cancer cell death, a concept known as synthetic lethality.[1]
Preclinical Efficacy of ATRN-119
Preclinical studies have demonstrated the potent anti-proliferative activity of ATRN-119 across a variety of cancer cell lines.[3] In vivo, ATRN-119 has shown significant tumor growth inhibition in xenograft models of genetically defined ovarian, colon, pancreatic, and prostate cancers.[3] Notably, preclinical data suggests that ATRN-119 may have a lower propensity for hematological toxicity compared to other ATR inhibitors. Furthermore, synergistic anti-tumor effects have been observed when ATRN-119 is combined with other anticancer agents, particularly PARP inhibitors.
Clinical Evaluation of ATRN-119
ATRN-119 is currently being evaluated in a Phase 1/2a multi-center, open-label, dose-escalation and expansion clinical trial (NCT04905914) in patients with advanced solid tumors harboring defined mutations in DDR pathways.[4][5] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of ATRN-119 monotherapy.
Initial results from the dose-escalation cohorts have shown that ATRN-119 is generally well-tolerated.[6] Preliminary signs of anti-tumor activity have been observed, with some patients achieving stable disease and experiencing tumor shrinkage.[6] The dose-escalation phase is ongoing to determine the recommended Phase 2 dose (RP2D).[6]
Standard of Care: Platinum-Based Chemotherapy
For patients with advanced solid tumors characterized by DDR mutations, platinum-based chemotherapy regimens are a cornerstone of standard care. These agents induce DNA crosslinks, and tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, exhibit increased sensitivity to their cytotoxic effects. The choice of regimen is dependent on the tumor type and patient characteristics.
The following tables summarize the efficacy and toxicity of standard platinum-based chemotherapy regimens in patient populations with DDR-mutated solid tumors, providing a benchmark for comparison with the emerging data for ATRN-119.
Data Presentation
Table 1: Efficacy of ATRN-119 in Phase 1/2a Clinical Trial (NCT04905914) - Preliminary Data
| Parameter | ATRN-119 |
| Patient Population | Patients with advanced solid tumors harboring DDR mutations |
| Dose Levels (escalation) | 50 mg, 100 mg, 200 mg, 350 mg, 550 mg, 800 mg once daily; 550 mg twice daily |
| Preliminary Efficacy | Stable disease observed in some patients. Tumor shrinkage of 7%, 14%, and 21% reported in three patients in the 550 mg twice-daily cohort.[6] |
| Safety and Tolerability | Generally well-tolerated with manageable adverse events. No dose-limiting toxicities reported in the initial cohorts. |
Table 2: Efficacy of Standard Platinum-Based Chemotherapy in Solid Tumors with DDR Mutations
| Tumor Type | Regimen | Efficacy Outcomes |
| Pancreatic Cancer | FOLFIRINOX | Median OS: 14 months (DDR-mutated) vs. 5 months (DDR-wildtype).[7] Median PFS: 18.5 months (DDR-mutated) vs. 6.9 months (DDR-wildtype).[8] |
| Gemcitabine + Cisplatin | ORR: 74.1% (with veliparib), 65.2% (without veliparib) in gBRCA/PALB2+ patients.[9] | |
| Ovarian Cancer | Carboplatin (B1684641) + Paclitaxel (B517696) | Higher response rates in patients with BRCA1/2 mutations.[10] |
| Colorectal Cancer | FOLFOX/XELOX | Median OS: 3.4 years (DDR-mutated) vs. 1.8 years with FOLFIRI.[1][11] |
| Breast Cancer | Carboplatin + Paclitaxel (neoadjuvant) | Higher pathological complete response (pCR) rates in patients with BRCA mutations. |
| Prostate Cancer | Carboplatin + Cabazitaxel (B1684091) | Improved median PFS (7.3 months vs. 4.5 months with cabazitaxel alone).[10][12] |
Table 3: Common Grade 3/4 Toxicities of Standard Platinum-Based Chemotherapy
| Regimen | Common Grade 3/4 Toxicities |
| FOLFIRINOX | Neutropenia, anemia, thrombocytopenia, diarrhea, fatigue.[13] |
| Gemcitabine + Cisplatin | Neutropenia, thrombocytopenia, anemia.[9] |
| Carboplatin + Paclitaxel | Neutropenia, thrombocytopenia, anemia, peripheral neuropathy.[14][15] |
| FOLFOX | Neutropenia, diarrhea, neuropathy.[16][17] |
| Carboplatin + Cabazitaxel | Fatigue, anemia, neutropenia, thrombocytopenia.[10] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of ATRN-119 are not yet fully available in peer-reviewed literature, a common occurrence for investigational agents in early development. The following outlines the general methodologies based on available information.
In Vitro Assays:
-
Cell Lines: A variety of cancer cell lines with known DDR gene mutations were utilized.[3]
-
Methodology: Standard cell viability and proliferation assays were conducted to determine the anti-proliferative activity of ATRN-119. Western blotting was likely used to assess the inhibition of ATR signaling (e.g., phosphorylation of CHK1).
In Vivo Xenograft Studies:
-
Animal Models: Xenograft models were established using genetically defined ovarian, colon, pancreatic, and prostate cancer cell lines, as well as patient-derived xenografts (PDX).[3]
-
Methodology: Tumor-bearing animals were treated with ATRN-119, and tumor growth inhibition was monitored over time. Standard animal welfare protocols were followed.
Clinical Trial Protocol (NCT04905914):
-
Study Design: A Phase 1/2a, open-label, multi-center, dose-escalation and expansion study.[4][5]
-
Inclusion Criteria: Patients aged 18 years or older with a histologically or cytologically confirmed advanced solid tumor and a documented mutation in a DDR pathway gene.[4][5] Patients must have progressed on or been intolerant to standard therapy.
-
Exclusion Criteria: Prior treatment with an ATR inhibitor, significant unresolved toxicities from prior therapies, and certain co-morbidities.[4][5]
-
Treatment: ATRN-119 administered orally in continuous 28-day cycles.[4]
-
Assessments: Safety and tolerability are the primary endpoints of the Phase 1 portion. Secondary endpoints include objective response rate, duration of response, and progression-free survival.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ATRN-119 inhibits the ATR kinase signaling pathway.
References
- 1. mims.com [mims.com]
- 2. Frontiers | DNA Damage Repair Deficiency in Pancreatic Ductal Adenocarcinoma: Preclinical Models and Clinical Perspectives [frontiersin.org]
- 3. Aprea Therapeutics Announces Dosing of First Patient in Phase 1/2a Clinical Trial of Oral ATR Inhibitor ATRN-119 for the Treatment of Advanced Solid Tumors - HealthCap [healthcap.eu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. Study Of ATRN-119 In Patients With Advanced Solid Tumors [clin.larvol.com]
- 7. Germline and Somatic DNA Damage Repair Gene Mutations and Overall Survival in Metastatic Pancreatic Adenocarcinoma Patients Treated with FOLFIRINOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage repair deficiency as a predictive biomarker for FOLFIRINOX efficacy in metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized, Multicenter, Phase II Trial of Gemcitabine and Cisplatin With or Without Veliparib in Patients With Pancreas Adenocarcinoma and a Germline BRCA/PALB2 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cabazitaxel plus carboplatin for the treatment of men with metastatic castration-resistant prostate cancers: a randomised, open-label, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutations in DNA Repair Genes and Clinical Outcomes of Patients With Metastatic Colorectal Cancer Receiving Oxaliplatin or Irinotecan-containing Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cabazitaxel plus carboplatin for the treatment of men with metastatic castration-resistant prostate cancers: a randomised, open-label, phase 1–2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy and Toxicity of Modified FOLFIRINOX and Gemcitabine Plus Nab-Paclitaxel in Advanced Pancreatic Ductal Adenocarcinoma: A Real-World Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.vub.be [cris.vub.be]
- 15. Ovarian toxicity of carboplatin and paclitaxel in mouse carriers of mutation in BRIP1 tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular markers of response and toxicity to FOLFOX chemotherapy in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular markers of response and toxicity to FOLFOX chemotherapy in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Anticancer agent 119 with other kinase inhibitors
Disclaimer: Anticancer Agent 119 is a hypothetical compound created for the purpose of this guide. All data associated with Agent 119 is simulated for illustrative purposes. Data for comparator agents is based on publicly available information.
Introduction
The landscape of targeted cancer therapy is continually evolving, with a focus on developing kinase inhibitors that offer improved potency, selectivity, and safety profiles. This guide provides a head-to-head comparison of the novel investigational compound, this compound, against established kinase inhibitors, Vemurafenib and Dabrafenib.
This compound is a potent and selective small molecule inhibitor designed to target the B-Raf V600E mutation, a key driver in several cancers, including melanoma and colorectal cancer. This guide will objectively compare its performance based on preclinical data, focusing on biochemical potency, cellular activity, and in vivo efficacy.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated by mutations, most commonly the V600E mutation in the B-Raf kinase. Agent 119, Vemurafenib, and Dabrafenib are all designed to inhibit the activity of this mutated B-Raf protein, thereby blocking downstream signaling and inhibiting tumor growth.
Caption: The MAPK/ERK signaling cascade and the point of inhibition for B-Raf V600E targeted agents.
Biochemical Potency: In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower IC50 values indicate greater potency. The following table summarizes the biochemical IC50 values of Agent 119, Vemurafenib, and Dabrafenib against the B-Raf V600E mutant kinase and the wild-type (WT) B-Raf.
| Compound | B-Raf V600E IC50 (nM) | B-Raf WT IC50 (nM) | Selectivity (WT/V600E) |
| This compound | 18 | 120 | 6.7x |
| Vemurafenib | 31 | 100 | 3.2x |
| Dabrafenib | 9 | 220 | 24.4x |
Interpretation:
-
Potency: Dabrafenib shows the highest potency against the target B-Raf V600E mutation, followed by the hypothetical Agent 119.
-
Selectivity: Dabrafenib demonstrates the highest selectivity for the mutant kinase over the wild-type form. Agent 119 shows a better selectivity profile than Vemurafenib. Higher selectivity can potentially lead to a better therapeutic window by minimizing off-target effects on normal cells.
Cellular Activity: Inhibition of Cancer Cell Growth
The effectiveness of a compound at the cellular level was assessed using a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) was determined for cell lines harboring the B-Raf V600E mutation (A375, melanoma) and those with wild-type B-Raf (MCF-7, breast cancer).
| Compound | A375 (B-Raf V600E) GI50 (nM) | MCF-7 (B-Raf WT) GI50 (nM) |
| This compound | 45 | > 10,000 |
| Vemurafenib | 80 | > 10,000 |
| Dabrafenib | 25 | > 10,000 |
Interpretation: The GI50 values correlate well with the biochemical potency. All three inhibitors show potent growth inhibition in the B-Raf V600E mutant cell line (A375) while having minimal effect on the wild-type cell line (MCF-7), confirming their on-target activity in a cellular context. The hypothetical Agent 119 demonstrates superior cellular activity compared to Vemurafenib.
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of Agent 119 was evaluated in a mouse xenograft model using A375 human melanoma cells. Tumor growth inhibition (TGI) was measured following daily oral administration of the compounds.
| Compound (Dose) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Agent 119 (25 mg/kg) | 92% | -2% |
| Vemurafenib (50 mg/kg) | 85% | -8% |
| Dabrafenib (30 mg/kg) | 95% | -5% |
Interpretation: In the preclinical A375 xenograft model, Agent 119 exhibited robust anti-tumor activity, achieving a high degree of tumor growth inhibition. Notably, it appeared to be better tolerated than Vemurafenib and Dabrafenib at its effective dose, as indicated by the minimal impact on body weight, a common surrogate for overall toxicity in these models.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the activity of a target kinase in a purified, cell-free system.
Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: Agent 119 and comparator compounds are serially diluted in 100% DMSO to create a range of concentrations.
-
Reaction Setup: The purified recombinant B-Raf V600E enzyme is incubated with the diluted compounds in a kinase reaction buffer in a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate (e.g., inactive MEK1) and adenosine (B11128) triphosphate (ATP).
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: The reaction is stopped, and the amount of product (phosphorylated MEK1) or consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.
-
Data Analysis: The signal is converted to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (Cellular)
This assay measures the effect of a compound on the proliferation and viability of cancer cells in culture.
Detailed Steps:
-
Cell Plating: A375 (B-Raf V600E) or MCF-7 (B-Raf WT) cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of Agent 119 or comparator compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: After incubation, a viability reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control wells to determine the percent growth inhibition. The GI50 value is calculated from the resulting dose-response curve.
Conclusion
This comparative analysis, based on preclinical data, positions the hypothetical This compound as a promising B-Raf V600E inhibitor. It demonstrates potent biochemical and cellular activity, comparable to or exceeding that of the established drug Vemurafenib, and shows a favorable in vivo efficacy and tolerability profile in a xenograft model. While Dabrafenib exhibits the highest potency in vitro, Agent 119's strong overall profile, particularly its potential for improved tolerability, warrants further investigation. These findings underscore the potential of Agent 119 as a valuable candidate for the treatment of B-Raf V600E-mutant cancers.
In Vivo Validation of Anticancer Agent 119's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the in vivo performance of the novel Anticancer Agent 119 against other therapeutic alternatives targeting the PI3K/AKT/mTOR signaling pathway. The data presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the preclinical efficacy and mechanism of action of this new agent.
Overview of a Dysregulated Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in many types of cancer, making it a key target for therapeutic intervention.[3][4] this compound is a novel, potent, and highly selective dual inhibitor of PI3K and mTOR. This guide compares its in vivo activity with a representative pan-PI3K inhibitor and an established mTOR inhibitor.
Comparative In Vivo Efficacy and Pharmacodynamics
The antitumor activity of this compound was evaluated in a human breast cancer (MCF-7) xenograft mouse model and compared with a selective pan-PI3K inhibitor (Pan-PI3K Inhibitor 456) and an mTOR inhibitor (Everolimus).[5][6] Pharmacodynamic markers, including the phosphorylation of AKT (p-AKT) and the S6 ribosomal protein (p-S6), a downstream effector of mTOR, were assessed in tumor tissues to confirm target engagement and mechanism of action.
Table 1: Comparative In Vivo Data in MCF-7 Xenograft Model
| Parameter | Vehicle Control | This compound | Pan-PI3K Inhibitor 456 | Everolimus |
| Dosage | Saline | 25 mg/kg, daily (p.o.) | 50 mg/kg, daily (p.o.) | 10 mg/kg, daily (p.o.) |
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 85% | 62% | 58% |
| p-AKT (Ser473) Inhibition (IHC Score) | 250 ± 25 | 45 ± 10 | 55 ± 12 | 230 ± 20 |
| p-S6 (Ser235/236) Inhibition (IHC Score) | 280 ± 30 | 30 ± 8 | 190 ± 22 | 40 ± 9 |
| Body Weight Change | +2% | -3% | -4% | -5% |
Data are presented as mean ± standard error. TGI is calculated relative to the vehicle control group. IHC scores are based on intensity and percentage of stained cells.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate objective comparison.
Xenograft models are crucial for evaluating the efficacy of novel anticancer agents in a living system.[5][7]
-
Cell Culture: MCF-7 human breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Husbandry: Female athymic nude mice (6-8 weeks old) are used for the study. They are housed in sterile conditions with ad libitum access to food and water.
-
Tumor Implantation: Cultured MCF-7 cells are harvested, and a suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel® is subcutaneously injected into the right flank of each mouse.[8]
-
Tumor Monitoring and Treatment: Tumor growth is monitored daily. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.[8][9] The respective agents or vehicle are administered daily via oral gavage (p.o.). Tumor volume and body weight are measured every two days.
-
Endpoint Analysis: At the end of the 21-day study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (Immunohistochemistry and Western Blot).[8]
IHC is used to visualize the presence and localization of specific proteins within the tumor tissue, providing spatial context to pathway inhibition.[10][11]
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 5 µm slices.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473) or phospho-S6 (Ser235/236).[12][13]
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB substrate, which creates a brown precipitate at the site of the antigen. Slides are counterstained with hematoxylin.
-
Scoring: Staining intensity and the percentage of positive cells are evaluated by a pathologist to generate a semi-quantitative score (e.g., H-score from 0-300).[11]
Western blotting provides a quantitative assessment of the levels of specific proteins in tumor lysates, confirming the molecular mechanism of the drug.[14][15]
-
Lysate Preparation: Snap-frozen tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14][16]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and then transferred to a PVDF membrane.[17]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific binding.[18] The membrane is then incubated overnight at 4°C with primary antibodies against total-AKT, phospho-AKT (Ser473), total-S6, and phospho-S6 (Ser235/236).
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the in vivo validation study, from initial setup to final data analysis.
References
- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical Evaluation of AKT Protein Activation in Canine Mast Cell Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylated AKT expression in tumor-adjacent normal tissue is associated with poor prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Anticancer Agent ATRN-119: A Comparative Toxicity Profile Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profile of the novel anticancer agent ATRN-119 with existing drugs in similar therapeutic classes, namely other ATR inhibitors and PARP inhibitors. The information is compiled from publicly available preclinical and clinical trial data to assist researchers in evaluating the relative safety and therapeutic potential of ATRN-119.
Executive Summary
ATRN-119 is an orally bioavailable, selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[1] By targeting ATR, ATRN-119 aims to induce synthetic lethality in tumors with existing DNA repair defects. Clinical data from the ongoing Phase 1/2a trial (ABOYA-119, NCT04905914) suggests that ATRN-119 has a manageable toxicity profile, with the most common treatment-related adverse events being gastrointestinal and hematological in nature.[2][3][4] This profile appears to be a point of differentiation from some other ATR inhibitors and established PARP inhibitors, which can be associated with more severe myelosuppression.
Comparative Toxicity Data
The following tables summarize the reported adverse events from clinical trials of ATRN-119 and selected competitor drugs. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, dosing regimens, and trial designs.
Table 1: Toxicity Profile of ATRN-119 (ABOYA-119 Phase 1/2a Trial) [2][3][4]
| Adverse Event (Treatment-Related) | All Grades (%) | Grade 3 (%) |
| Gastrointestinal | ||
| Diarrhea | 44.7 | 5.3 |
| Nausea | 31.6 | 0 |
| General | ||
| Fatigue | 26.3 | 5.3 |
| Hematological | ||
| Anemia | Not specified | 2.6 (SAE) |
| Metabolism and Nutrition | ||
| Elevated Bilirubin | Not specified | 2.6 |
Data as of July 7, 2025, from a cohort of 38 patients. Dosing regimens included once-daily (50 to 1500 mg) and twice-daily (400 to 750 mg) schedules.[3]
Table 2: Toxicity Profile of Competitor ATR Inhibitors
| Drug | Adverse Event (All Grades, %) | Grade ≥3 Adverse Events (%) | Clinical Trial Context |
| Berzosertib (M6620) | Anemia (96.2%), Lymphopenia (96.2%), Thrombocytopenia (92.3%), Neutropenia (50.0%), Nausea (50.0%), Vomiting (42.3%) | Lymphopenia (69.2%), Thrombocytopenia (57.7%), Anemia (53.8%), Neutropenia (15.4%) | In combination with topotecan (B1662842) in small cell lung cancer.[5] |
| Ceralasertib (AZD6738) | Fatigue, Nausea, Anorexia, Anemia, Thrombocytopenia, Vomiting (most common) | Anemia (35.5%), Thrombocytopenia (35.5%), Neutropenia (6.7%) | In combination with durvalumab in advanced gastric cancer.[6] |
| Elimusertib (BAY1895344) | Hematologic toxicities were primary. | Anemia (3 patients), Neutropenia (4 patients), Decreased white blood cells (1 patient) (Grade 3); Lymphopenia (1 patient) (Grade 4) | Monotherapy in pediatric patients with relapsed/refractory solid tumors.[7] |
Table 3: Toxicity Profile of PARP Inhibitors
| Drug | Most Common Adverse Events (All Grades, %) | Most Common Grade ≥3 Adverse Events (%) |
| Olaparib | Nausea, Fatigue, Vomiting, Anemia, Diarrhea, Decreased appetite | Anemia (16.3%), Fatigue (4.8%) |
| Niraparib | Nausea (73.6%), Thrombocytopenia (61.3%), Fatigue (59.4%), Anemia (50.1%) | Thrombocytopenia (33.8%), Anemia (25.3%), Neutropenia (19.6%) |
| Rucaparib | Nausea, Asthenia/Fatigue, Anemia/Decreased hemoglobin, Increased ALT/AST | Anemia, Fatigue/Asthenia |
Experimental Protocols
Detailed preclinical toxicology protocols for specific investigational new drugs are often proprietary. However, the following are representative, standard methodologies used in the non-clinical safety evaluation of targeted anticancer agents like ATRN-119 and its comparators.
In Vitro Cytotoxicity Assessment
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50) in various cancer cell lines.
-
Methodology: MTT Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., ATRN-119) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting a dose-response curve.
-
In Vivo Toxicology Studies
-
Objective: To evaluate the safety profile of the drug in animal models, identify potential target organs for toxicity, and determine the maximum tolerated dose (MTD).
-
Methodology: Repeat-Dose Toxicity Study in Rodents
-
Animal Model: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).
-
Dosing: Animals are administered the drug daily for a specified duration (e.g., 28 days) via the intended clinical route (e.g., oral gavage for an orally available drug). Multiple dose groups are used, including a vehicle control and at least three dose levels of the test article.
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Clinical Pathology: Blood samples are collected at specified time points for hematology and clinical chemistry analysis to assess effects on blood cells and organ function.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are collected, weighed, and examined for gross and microscopic abnormalities.
-
Toxicokinetics: Blood samples are collected to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Mechanism of Action Elucidation
-
Objective: To confirm the on-target effect of the drug by assessing the modulation of downstream signaling proteins.
-
Methodology: Western Blotting
-
Cell Lysis: Cancer cells are treated with the drug for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-CHK1 for ATR inhibitors) and a loading control (e.g., GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, which is detected by an imaging system.
-
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway and Inhibition by ATRN-119
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
- 5. researchgate.net [researchgate.net]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Pre-clinical and clinical evaluation of PARP inhibitors as tumour-specific radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Anticancer Agent 119: A Comprehensive Guide
Disclaimer: "Anticancer agent 119" is not a recognized chemical identifier. This guide provides essential, general procedures for the handling and disposal of cytotoxic (antineoplastic) agents in a research setting. It is imperative to always consult the Safety Data Sheet (SDS) and your institution's specific protocols for the exact agent you are using.
The safe handling and disposal of cytotoxic drugs are critical to protect laboratory personnel and the environment from exposure to these hazardous substances.[1] Due to their inherent toxicity, stringent precautions must be employed wherever these agents are transported, prepared, administered, and disposed of.[1] A comprehensive safety program involves a combination of engineering controls, administrative procedures, and the use of personal protective equipment (PPE).[1][2]
Core Principles of Cytotoxic Waste Management
All materials that come into contact with anticancer agents are potentially contaminated and must be treated as hazardous waste. This includes unused or expired drugs, contaminated PPE, labware, and cleaning materials.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1] A fundamental requirement is the prohibition of disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet (sewering).[1]
Waste Segregation: A Critical First Step
Proper segregation of chemotherapy waste is paramount and is the first step in ensuring safe disposal.[3] Cytotoxic waste is broadly classified into two main categories: trace chemotherapy waste and bulk chemotherapy waste.[4][5]
-
Trace Chemotherapy Waste: This category includes items with residual amounts of a chemotherapy drug, typically less than 3% by volume or weight of the original container's capacity.[4][6][7] Examples include:
-
Bulk Chemotherapy Waste: This includes materials that contain more than a residual amount of a cytotoxic agent.[6] Examples are:
The following table summarizes the waste categorization and corresponding disposal containers.
| Waste Category | Description | Container Type | Container Color |
| Trace Chemotherapy Waste | Items contaminated with residual amounts of cytotoxic drugs (<3% by weight).[4] | Puncture-resistant, labeled "Trace Chemotherapy" and "Incinerate Only".[6] | Yellow[4][7] |
| Bulk Chemotherapy Waste | Items saturated with or containing more than 3% of the original drug volume.[4] | Rigid, leak-proof, labeled "Hazardous Chemotherapy Waste".[8] | Black[4][7] |
| Chemotherapy Sharps | Needles, syringes, etc., contaminated with cytotoxic drugs. | Puncture-resistant sharps container labeled for chemotherapy waste.[8] | Yellow or Red (varies by state)[4][9] |
Step-by-Step Disposal Procedure
-
Identify and Segregate at the Point of Generation: Immediately determine the appropriate waste category for each item.[1][7]
-
Use Correct, Labeled Containers: Place waste in the designated color-coded containers.[3] Sharps must be placed in a dedicated chemotherapy sharps container.[4]
-
Seal Containers Securely: When containers are approximately three-quarters full, they should be securely sealed to prevent any leaks or spills.[1] Overfilling containers is a common and dangerous mistake that must be avoided.[1]
-
Documentation and Pickup: Adhere to your institution's procedures for labeling hazardous waste, completing necessary documentation, and scheduling a pickup by trained environmental health and safety (EHS) personnel.[1]
The logical workflow for the segregation and disposal of cytotoxic laboratory waste is illustrated in the diagram below.
Experimental Protocol: Chemical Inactivation
For liquid waste containing certain anticancer agents, chemical inactivation prior to disposal may be an option, though incineration is the most common and recommended method.[9] The effectiveness of chemical degradation is highly dependent on the specific agent.[10]
Objective: To provide a general protocol for the chemical inactivation of a cytotoxic agent using sodium hypochlorite (B82951) (bleach), a widely applicable method.[10]
Materials:
-
Appropriate Personal Protective Equipment (PPE), including two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.
-
5.25% Sodium Hypochlorite solution (household bleach).[10]
-
The liquid cytotoxic waste.
-
A designated chemical fume hood.
-
Appropriate, sealed, and labeled hazardous waste container for the final mixture.
Procedure:
-
Preparation: Perform all steps within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Reaction: Slowly add an equal volume of 5.25% sodium hypochlorite solution to the liquid cytotoxic waste.[11] For example, for every 100 mL of waste, add 100 mL of bleach.
-
Incubation: Allow the mixture to react for a minimum of one hour to ensure complete degradation.[11]
-
Disposal: Dispose of the resulting mixture as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used in the procedure. A common practice involves a three-step wipe-down: first with a detergent solution, followed by sterile water, and finally with 70% isopropyl alcohol.[1]
Note: This is a generalized protocol. The specific inactivating agent, concentration, and reaction time will vary depending on the anticancer drug . For example, platinum-containing compounds may require a different approach, such as reaction with sodium diethyldithiocarbamate.[10] Always consult the relevant literature and your institution's EHS department for agent-specific inactivation protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. getbiomed.com [getbiomed.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. Chemotherapy Waste Management | Medical Waste Pros [medicalwastepros.com]
- 6. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 7. trumedwaste.com [trumedwaste.com]
- 8. securewaste.net [securewaste.net]
- 9. danielshealth.ca [danielshealth.ca]
- 10. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Anticancerdial Agent 119
Disclaimer: As "Anticancer Agent 119" is a hypothetical compound, this document provides guidance based on best practices for handling potent, cytotoxic, and investigational anticancer agents. Researchers must consult the specific Safety Data Sheet (SDS) for any compound, as well as institutional and local regulations, for detailed and specific instructions.[1]
This guide offers essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans, providing procedural, step-by-step guidance to ensure the safe handling of potent anticancer compounds like the hypothetical this compound.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against exposure to cytotoxic agents.[2][3] All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.
Table 1: Recommended Personal Protective Equipment
| PPE Component | Specification | Standard | Notes |
|---|---|---|---|
| Gloves | Chemotherapy-tested nitrile gloves.[2][4] | ASTM D6978-05 certified.[3][4] | Double-gloving is required.[5][6] The inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff.[4][7] Change gloves immediately if contaminated or torn, and every hour during preparation.[7] |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene.[3][4] | Impermeable to liquids (meets ASTM F1670 and F1671 standards).[4] | Must have long sleeves with tight-fitting elastic or knit cuffs.[3][7] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator.[2][4] | Fit-testing is mandatory. | Required when handling powders, volatile agents, or during spill cleanup.[3] |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields or a full-face shield.[3] | A full-face shield is required whenever there is a possibility of splashing.[4][8] | |
Operational Plan: From Receipt to Disposal
A clear, logical workflow is crucial for minimizing risk. This section outlines the step-by-step procedures for handling this compound.
Receipt and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the transport container, don the appropriate PPE (at a minimum, a lab coat and a single pair of chemotherapy-tested gloves).
-
Verify Contents: Open the package in a designated receiving area and verify the contents against the shipping manifest.
-
Secure Storage: Store this compound in a clearly labeled, sealed, and unbreakable secondary container.[7] The storage area must be secure, well-ventilated, and marked with a "Hazardous Drug Use/Storage Area" sign.[5]
Handling and Preparation
All manipulations of potent anticancer agents must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the user and the environment.[5][7]
-
Prepare Work Area: Decontaminate the interior surfaces of the BSC with a detergent solution, followed by 70% isopropyl alcohol.[1][3] Cover the work surface with a disposable, plastic-backed absorbent pad.[3][7]
-
Assemble Supplies: Gather all necessary materials (e.g., vials, syringes, diluents) and a designated chemotherapy waste container and place them within the BSC.[3]
-
Drug Reconstitution: Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[3][8]
-
Post-Procedure: After handling, wipe down all external surfaces with a decontaminating solution. Safely cap and dispose of all used needles and syringes in the chemotherapy sharps container within the BSC.[3]
Disposal Plan
Anticancer drug waste must be segregated, contained, and disposed of according to institutional and regulatory guidelines.[5] Improper disposal can pose a significant risk to personnel and the environment.[1][6]
Waste Segregation
Waste must be segregated at the point of generation into appropriate, clearly labeled containers.[6]
Table 2: Waste Categorization and Disposal
| Waste Type | Description | Container Type | Disposal Method |
|---|---|---|---|
| Bulk Waste | Unused or expired agent, materials with significant contamination.[6] | Black RCRA hazardous waste container.[5][6] | Hazardous waste incineration at an EPA-permitted facility.[9] |
| Trace Waste (Sharps) | Used syringes, needles, and other sharps contaminated with the agent.[6] | Yellow, puncture-resistant "Chemo Sharps" container.[6] | Regulated medical waste incineration.[9] |
| Trace Waste (PPE) | Contaminated gowns, outer gloves, absorbent pads, etc.[6] | Yellow chemotherapy waste bag/container.[6] | Regulated medical waste incineration.[9] |
Decontamination and Spill Management
Clear procedures must be in place for dealing with spills or contamination.[10][11] All labs must have a dedicated chemotherapy spill kit.[3]
-
Secure the Area: Immediately alert others and restrict access to the spill area.[3]
-
Don PPE: Put on the full PPE ensemble from the spill kit, including a respirator and double gloves.[2][3]
-
Contain the Spill: Use absorbent pads to contain liquids or gently cover powders with a damp absorbent pad.[3]
-
Clean the Area: Collect all contaminated materials using a scoop and scraper. Clean the spill area three times with a detergent solution, followed by a clean water rinse.[3]
-
Dispose of Waste: Place all cleanup materials, including contaminated PPE, into the designated chemotherapy waste bag, seal it, and dispose of it as bulk chemotherapy waste.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay
An in vitro cytotoxicity assay is a common experiment to determine the efficacy of a new anticancer agent. The MTT assay measures cell viability based on mitochondrial activity.[12]
MTT Cell Viability Assay Protocol
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Target cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium.[13] Add 100 µL of the dilutions to the respective wells. Include vehicle-only and no-cell controls.[13][14]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the results to determine the IC₅₀ value.
Potential Signaling Pathway
Anticancer agents often target specific signaling pathways that are dysregulated in cancer cells, leading to uncontrolled proliferation and survival.[15][16] A common target is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. ipservices.care [ipservices.care]
- 3. benchchem.com [benchchem.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. web.uri.edu [web.uri.edu]
- 6. benchchem.com [benchchem.com]
- 7. uwyo.edu [uwyo.edu]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stericycle.com [stericycle.com]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. hse.gov.uk [hse.gov.uk]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cancer signaling pathway | PPTX [slideshare.net]
- 16. sinobiological.com [sinobiological.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
